4,4-Diethoxy-N-methylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-diethoxy-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDNHSIGUYGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553908 | |
| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114094-45-0 | |
| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N-methylbutan-1-amine, with CAS number 114094-45-0, is a chemical compound of interest primarily within the pharmaceutical industry. Its significance stems from its identification as a process-related impurity in the synthesis of Rizatriptan, an anti-migraine medication.[1] As such, understanding its chemical properties, synthesis, and potential biological implications is crucial for quality control and regulatory compliance in drug manufacturing. This guide provides a comprehensive overview of the available technical information on this compound.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 114094-45-0 | [3] |
| Molecular Formula | C₉H₂₁NO₂ | [3] |
| Molecular Weight | 175.27 g/mol | [2][3] |
| Canonical SMILES | CCOC(CCCNC)OCC | [2] |
| InChIKey | PUDDNHSIGUYGOH-UHFFFAOYSA-N | [2] |
| Appearance | Colourless Oil | [4] |
| Purity | Typically ≥96% | [3] |
| Topological Polar Surface Area (TPSA) | 30.5 Ų | [2] |
| logP (octanol-water partition coefficient) | 1.3851 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 8 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for N-alkylation of amines and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
4-Chlorobutyraldehyde diethyl acetal
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., ethanol, tetrahydrofuran)
-
A base (e.g., potassium carbonate, triethylamine) to neutralize the HCl formed.
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorobutyraldehyde diethyl acetal in the chosen solvent.
-
Addition of Methylamine: Add the base to the solution. Slowly add the methylamine solution via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in water and extracted several times with an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield pure this compound.[5]
Analytical Characterization
Commercial suppliers of this compound indicate the availability of analytical data such as NMR, HPLC, and LC-MS for product characterization.[6][7] Researchers should obtain and interpret this data to confirm the identity and purity of the compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing specific biological activities, signaling pathways, or toxicological profiles for this compound. Its primary relevance is as a process impurity in the manufacturing of Rizatriptan.[1] The focus of regulatory bodies and pharmaceutical manufacturers would therefore be on limiting its presence in the final drug product to within acceptable, safe levels.
The following diagram illustrates the logical relationship of this compound as a process impurity.
Caption: Relationship as a Rizatriptan process impurity.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements are associated with this compound:
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of niche interest, primarily for those involved in the synthesis and quality control of the drug Rizatriptan. While its fundamental chemical properties are documented, there is a significant lack of information regarding its specific biological effects. Future research could focus on the toxicological assessment of this and other Rizatriptan impurities to better understand their potential impact on patient safety. The provided synthetic protocol offers a starting point for laboratory-scale preparation of this compound for analytical and research purposes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. anaxlab.com [anaxlab.com]
- 5. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
- 6. 114094-45-0|this compound|BLD Pharm [bldpharm.com]
- 7. 114094-45-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive approach to the structural elucidation of 4,4-Diethoxy-N-methylbutan-1-amine. The document details the necessary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While extensive searches for publicly available experimental data for this specific compound have been unfruitful, this guide provides the theoretical framework, expected spectroscopic characteristics, and detailed experimental protocols necessary for its complete structural verification. This paper serves as a foundational resource for researchers undertaking the synthesis and characterization of this molecule or structurally related compounds.
Introduction
This compound, with the chemical formula C₉H₂₁NO₂, is a secondary amine and a diethyl acetal.[1] Its structure suggests potential utility as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of more complex molecules where the aldehyde functional group, protected as a diethyl acetal, can be later revealed. One of its synonyms, "Rizatriptan Impurity 15", indicates its potential relevance in the manufacturing of the anti-migraine drug Rizatriptan.[1] Accurate structural elucidation is paramount for ensuring the purity, safety, and efficacy of any active pharmaceutical ingredient (API) and for understanding its chemical behavior.
This guide will systematically describe the analytical workflow for confirming the molecular structure of this compound.
Molecular and Physicochemical Properties
A summary of the key identifiers and computed properties of this compound is provided in the table below. This information is crucial for interpreting spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₂ | [1] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 114094-45-0 | [1] |
| SMILES | CCOC(CCCNC)OCC | [1][2] |
Proposed Structure Elucidation Workflow
The structural confirmation of this compound would logically proceed through a series of spectroscopic analyses. The following diagram illustrates the proposed workflow.
Caption: Logical workflow for the structure elucidation of this compound.
Spectroscopic Data (Predicted)
As no experimental data is publicly available, this section provides predicted spectroscopic data based on the known structure of this compound and typical chemical shift/frequency ranges for analogous functional groups.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~4.5 | t | 1H | CH (acetal) |
| ~3.6 | q | 4H | O-CH₂ (ethoxy) |
| ~2.6 | t | 2H | N-CH₂ |
| ~2.4 | s | 3H | N-CH₃ |
| ~1.6 | m | 4H | CH₂-CH₂ |
| ~1.2 | t | 6H | CH₃ (ethoxy) |
| ~1.1 | br s | 1H | N-H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Chemical Shift (δ, ppm) (Predicted) | Carbon Type |
| ~102 | CH (acetal) |
| ~60 | O-CH₂ (ethoxy) |
| ~50 | N-CH₂ |
| ~35 | N-CH₃ |
| ~32 | CH₂ |
| ~25 | CH₂ |
| ~15 | CH₃ (ethoxy) |
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak and characteristic fragment ions.
| m/z (Predicted) | Ion |
| 175 | [M]⁺ |
| 130 | [M - OCH₂CH₃]⁺ |
| 102 | [M - CH₂CH₂N(H)CH₃]⁺ |
| 73 | [CH(OCH₂CH₃)₂]⁺ |
| 44 | [CH₂=N(H)CH₃]⁺ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will indicate the presence of key functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| 3300-3500 (weak, sharp) | N-H stretch (secondary amine) |
| 2970-2850 | C-H stretch (aliphatic) |
| 1120-1050 | C-O stretch (acetal) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
2D NMR (COSY, HSQC): Standard pulse programs for COSY (H-H correlation) and HSQC (C-H correlation) should be utilized to establish connectivity.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination.
-
Sample Preparation: For ESI, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. For direct injection EI, the pure sample is introduced.
-
Instrumentation:
-
EI-MS: Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
ESI-MS: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
-
Parameters:
-
EI: Ionization energy of 70 eV.
-
ESI: Positive ion mode, with appropriate optimization of capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or neat liquid film.
-
Sample Preparation: For ATR, a small drop of the liquid sample is placed directly on the ATR crystal. For a neat film, a drop is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32. A background spectrum of the clean ATR crystal or empty salt plates should be acquired prior to the sample scan.
-
Conclusion
References
Technical Guide: 4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N-methylbutan-1-amine, with CAS number 114094-45-0, is a chemical intermediate of significant interest in the pharmaceutical industry. Primarily known as "Rizatriptan Impurity 15," its relevance is intrinsically linked to the synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthetic route, its role in the synthesis of Rizatriptan, and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₂ | [2] |
| Molecular Weight | 175.27 g/mol | [2] |
| CAS Number | 114094-45-0 | [2] |
| IUPAC Name | This compound | PubChem |
| Synonyms | (4,4-Diethoxy-butyl)-methyl-amine, Rizatriptan Impurity 15, GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL | [1] |
| SMILES | CCOC(CCCNC)OCC | [2] |
| Purity | ≥96% | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |
| logP | 1.3851 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 8 | [2] |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a likely synthetic route can be inferred from the well-documented synthesis of its close analogue, 4,4-Diethoxy-N,N-dimethyl-1-butanamine.[3] The synthesis would likely proceed via a Grignard reaction.
Postulated Experimental Protocol
Step 1: Formation of the Grignard Reagent. 3-(N-methylamino)-1-chloropropane would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (3-(N-methylamino)propyl)magnesium chloride.
Step 2: Reaction with Triethyl Orthoformate. The prepared Grignard reagent would then be added to a solution of triethyl orthoformate. The reaction would be carried out under anhydrous conditions and likely at a controlled temperature.
Step 3: Workup and Purification. The reaction mixture would be quenched with an aqueous solution, such as ammonium chloride, to hydrolyze the intermediate and protonate the amine. The product would then be extracted with an organic solvent, and the organic layer would be dried and concentrated. Final purification would likely be achieved by vacuum distillation to yield this compound.
Caption: Postulated synthesis of this compound.
Role in Rizatriptan Synthesis
The primary context for this compound in the scientific literature is as a key intermediate or a potential impurity in the synthesis of Rizatriptan. Rizatriptan is synthesized via the Fischer indole synthesis.[4][5] In this reaction, a phenylhydrazine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst to form an indole ring.
The closely related compound, 4,4-Diethoxy-N,N-dimethylbutanamine, is explicitly mentioned as a reactant in several patents describing the synthesis of Rizatriptan.[4][6] It serves as the aldehyde component in the Fischer indole synthesis, reacting with 1-(4-hydrazinophenyl)methyl-1,2,4-triazole to form the Rizatriptan core structure. It is highly probable that this compound could be used in a similar manner, or be formed as an impurity if there is incomplete methylation in the synthesis of the N,N-dimethyl analogue.
Caption: Role in Rizatriptan synthesis via Fischer Indole Synthesis.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the specific biological activity or the effect of this compound on cellular signaling pathways. Its role in the literature is confined to that of a chemical intermediate and a process-related impurity in the manufacture of a pharmacologically active compound. As an impurity, its presence in the final drug product is monitored and controlled to ensure the safety and efficacy of Rizatriptan.
Safety and Handling
The available safety data for this compound indicates that it is a hazardous substance. The GHS hazard statements associated with this compound are summarized below.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical entity primarily associated with the synthesis of the anti-migraine drug Rizatriptan. While it is not a pharmacologically active agent itself, its purity and chemical properties are of great importance for drug manufacturers. This guide has summarized the available chemical, physical, and safety data, and has provided a logical framework for its synthesis and its role in pharmaceutical production. Further research into the potential biological effects of this compound, even as an impurity, could be a valuable area of investigation for toxicologists and drug safety professionals.
References
- 1. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
Physical and chemical properties of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N-methylbutan-1-amine, with the CAS Number 114094-45-0, is a chemical compound of significant interest in the pharmaceutical industry. It is primarily recognized as a process-related impurity and a potential intermediate in the synthesis of Rizatriptan, a medication used for the treatment of migraines. A thorough understanding of its physical and chemical properties, as well as its synthesis and detection, is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available technical data for this compound.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize its known identifiers, computed properties, and available experimental data for closely related analogs to provide a comparative context.
Table 1: Identifiers and General Properties of this compound
| Property | Value | Source |
| CAS Number | 114094-45-0 | [1][2] |
| Molecular Formula | C₉H₂₁NO₂ | [2] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | (4,4-Diethoxy-butyl)-methyl-amine, GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL, Rizatriptan Impurity 15 | [1] |
| Appearance | Colourless Oil | [3] |
| Purity | ≥96% to >98% (Commercially available) | [2][4][5] |
| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [2][6] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 1.3851 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 8 | [2] |
| Exact Mass | 175.157228913 Da | [1] |
Table 3: Experimental Physical Properties of Analogous Compounds
| Property | 4,4-Diethoxy-N,N-dimethylbutan-1-amine (CAS: 1116-77-4) | 4,4-Diethoxybutan-1-amine (CAS: 6346-09-4) |
| Molecular Formula | C₁₀H₂₃NO₂ | C₈H₁₉NO₂ |
| Molecular Weight | 189.30 g/mol | 161.24 g/mol |
| Boiling Point | 140-150°C at 15-20 mmHg | Data not found |
| Density | 0.844 g/mL at 25°C | 0.933 g/mL |
| Refractive Index (n20/D) | 1.421 | 1.427 |
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible and efficient synthesis can be derived from the established methods for its N,N-dimethyl analog.[7][8] The proposed synthesis involves the reaction of 4-chlorobutyraldehyde diethyl acetal with methylamine.
Proposed Synthesis of this compound
A likely synthetic route involves the nucleophilic substitution of the chlorine atom in 4-chlorobutyraldehyde diethyl acetal with methylamine.
Reactants:
-
4-Chlorobutyraldehyde diethyl acetal (CAS: 6139-83-9)
-
Methylamine (CAS: 74-89-5)
-
A suitable solvent (e.g., ethanol, tetrahydrofuran)
-
A base to neutralize the formed HCl (e.g., potassium carbonate, triethylamine)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyraldehyde diethyl acetal in the chosen solvent.
-
Addition of Base: Add an excess of the base (e.g., 2-3 equivalents of potassium carbonate) to the solution.
-
Addition of Methylamine: Introduce an excess of methylamine to the reaction mixture. This can be done by bubbling methylamine gas through the solution or by adding a solution of methylamine in the solvent.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Caption: Proposed synthetic pathway for this compound.
Role in Drug Development: Rizatriptan Synthesis
This compound is a known impurity in the synthesis of Rizatriptan. However, its N,N-dimethyl analog, 4-(Dimethylamino)butanal diethylacetal, is a key intermediate in a patented synthesis of Rizatriptan.[9] This suggests that this compound could arise from the use of impure starting materials or as a byproduct in related synthetic routes.
The general process for Rizatriptan synthesis involves the condensation of a hydrazine derivative with an aldehyde or its acetal equivalent. The presence of this compound would lead to the formation of an N-desmethyl Rizatriptan analog, which would be an impurity in the final drug product.
Caption: Logical relationship of this compound in Rizatriptan synthesis.
Analytical Characterization
The identification and quantification of this compound as an impurity in Rizatriptan are critical for quality control. The analytical methods employed are typically based on chromatographic and spectroscopic techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for analyzing Rizatriptan and its impurities.[10][11][12][13] A C18 or phenyl column with a gradient elution using a buffered mobile phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile, methanol) would be suitable for separating this compound from the API and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For trace-level detection and confirmation of identity, LC-MS/MS is the method of choice.[1] This technique provides high sensitivity and selectivity, allowing for the unambiguous identification of impurities based on their mass-to-charge ratio.
Spectroscopic Methods
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the N-methyl group (a singlet), and the methylene groups of the butyl chain.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the N-methyl carbon, the carbons of the ethoxy groups, the acetal carbon, and the four carbons of the butyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show C-H stretching vibrations for the alkyl groups, C-O stretching for the ether linkages, and N-H bending for the secondary amine.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Caption: General experimental workflow for impurity identification and characterization.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of interest primarily due to its role as a potential intermediate and impurity in the synthesis of the anti-migraine drug Rizatriptan. While specific experimental data for this compound is scarce, a comprehensive technical understanding can be built by examining its computed properties, the synthesis and properties of its close analogs, and the analytical methodologies used for impurity profiling in Rizatriptan production. Further research to obtain and publish experimental data for this compound would be beneficial for the pharmaceutical and chemical research communities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. anaxlab.com [anaxlab.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 6346-09-4|4,4-Diethoxybutan-1-amine|BLD Pharm [bldpharm.com]
- 7. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
- 8. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]
- 9. US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google Patents [patents.google.com]
- 10. japsonline.com [japsonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
4,4-Diethoxy-N-methylbutan-1-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,4-Diethoxy-N-methylbutan-1-amine, a valuable chemical intermediate in various research and development applications. This document details its fundamental physicochemical properties, a representative synthetic protocol, and standard analytical methodologies for its characterization.
Core Compound Data
A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| CAS Number | 114094-45-0 | [1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Synthetic Protocol: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of 4,4-diethoxybutanal with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target amine.
Reaction Scheme:
Materials:
-
4,4-Diethoxybutanal
-
Methylamine (solution in THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4,4-diethoxybutanal (1 equivalent) in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere, add methylamine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a solution or slurry of the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture via an addition funnel. The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the ethoxy groups (triplet and quartet), the methyl group attached to the nitrogen (singlet or doublet depending on conditions), and the methylene groups of the butyl chain.
-
¹³C NMR: Will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Logical Workflow of Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,4-diethoxy-N-methylbutan-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous structures. It includes predicted chemical shifts, multiplicities, and coupling constants, along with a standardized experimental protocol for acquiring and processing the spectrum.
Predicted ¹H NMR Data
The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These predictions are derived from typical chemical shift values for protons in similar chemical environments, including acetals, N-methyl amines, and alkyl chains.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| a | 1.1 - 1.2 | Triplet | 6H | ~7.0 |
| b | 3.4 - 3.6 | Quartet | 4H | ~7.0 |
| c | 4.4 - 4.6 | Triplet | 1H | ~5.5 |
| d | 1.5 - 1.7 | Multiplet | 2H | - |
| e | 1.4 - 1.6 | Multiplet | 2H | - |
| f | 2.3 - 2.5 | Triplet | 2H | ~7.5 |
| g | 2.2 - 2.4 | Singlet | 3H | - |
| h | ~1.0 - 2.0 (broad) | Singlet (broad) | 1H | - |
Molecular Structure and Predicted ¹H NMR Spectrum
The following diagram illustrates the molecular structure of this compound with protons labeled according to the data table. This visual representation aids in the interpretation of the predicted spectrum.
Caption: Molecular structure of this compound with proton labels.
Experimental Protocols
A standard and robust protocol for the acquisition and processing of a high-quality ¹H NMR spectrum is essential for structural elucidation and purity assessment.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Note that many commercially available deuterated solvents already contain TMS.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Data Acquisition
The following is a typical workflow for acquiring a ¹H NMR spectrum using a modern NMR spectrometer.
Caption: Experimental workflow for ¹H NMR data acquisition and analysis.
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing
The raw data, known as the Free Induction Decay (FID), must be processed to obtain the final spectrum.
Caption: Logical workflow for ¹H NMR data processing.
-
Apodization: The FID is multiplied by a window function (e.g., an exponential function with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier Transform: The time-domain FID is converted into the frequency-domain spectrum.
-
Phase Correction: The phases of the signals are adjusted to be purely absorptive.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift of the internal standard (TMS) is set to 0.00 ppm.
-
Integration: The relative areas under the peaks are calculated to determine the proton ratios.
-
Peak Picking: The exact chemical shifts of the peaks are identified.
This comprehensive guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to understand, predict, and acquire the ¹H NMR spectrum of this compound. The provided protocols are standard in the field and can be adapted to specific instrumentation and experimental needs.
Mass Spectrometry of 4,4-Diethoxy-N-methylbutan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of 4,4-Diethoxy-N-methylbutan-1-amine. Due to the absence of published mass spectral data for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of N-methylated amines and diethyl acetals. The guide outlines hypothetical yet plausible mass spectral data, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a visual representation of the predicted fragmentation pathway. This information is intended to serve as a valuable resource for the identification and characterization of this and structurally related molecules in various research and development settings.
Predicted Mass Spectral Data
The mass spectrum of this compound is anticipated to be characterized by fragmentation patterns typical of both aliphatic amines and acetals. The molecular weight of the compound is 175.29 g/mol . As a mono-nitrogen containing compound, the molecular ion peak ([M]+•) is expected at an odd m/z value of 175.
The primary fragmentation pathways are predicted to be alpha-cleavage adjacent to the nitrogen atom and cleavage of the acetal group. Alpha-cleavage is a dominant fragmentation mechanism for amines, resulting in the formation of a stable iminium cation.[1][2] For the diethyl acetal, characteristic losses of an ethoxy radical (•OCH2CH3) or an ethanol molecule (HOCH2CH3) are expected.
The predicted quantitative mass spectral data is summarized in the table below:
| Predicted m/z | Proposed Fragment Ion | Interpretation | Relative Abundance |
| 175 | [C9H21NO2]+• | Molecular Ion | Low |
| 146 | [C8H16NO]+ | Loss of •CH2CH3 from the acetal | Moderate |
| 130 | [C7H16NO]+ | Loss of •OCH2CH3 | High |
| 102 | [C5H12NO]+ | Alpha-cleavage with loss of •CH(OCH2CH3)2 | Moderate |
| 72 | [C4H10N]+ | Iminium ion from cleavage beta to the acetal | Moderate |
| 44 | [C2H6N]+ | Alpha-cleavage with loss of the butyl-diethoxy group | Base Peak |
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
References
The Synthesis and Application of 4,4-Diethoxy-N-methylbutan-1-amine in Pharmaceutical Development
For Immediate Release
This technical guide provides a comprehensive overview of 4,4-Diethoxy-N-methylbutan-1-amine, a key intermediate in the synthesis of triptan-class drugs. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the compound's synonyms, chemical properties, a plausible synthetic protocol, and its crucial role in the manufacturing of antimigraine medications such as Rizatriptan.
Chemical Identity and Synonyms
This compound is a specialty chemical recognized under the CAS Number 114094-45-0. Due to its specific application in pharmaceutical synthesis, it is also identified by several alternative names and as a designated impurity in certain drug master files. A comprehensive list of its synonyms is provided below for clear identification and literature cross-referencing.
| Synonym | Reference |
| (4,4-Diethoxy-butyl)-methyl-amine | ChemScene[1] |
| 1-Butanamine, 4,4-diethoxy-N-methyl- | PubChem[2] |
| GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL | PubChem[2] |
| 4,4-Diethoxy-N-methyl-1-butanamine | PubChem[2] |
| (4,4-diethoxybutyl)(methyl)amine | PubChem[2] |
| Rizatriptan Impurity 15 | PubChem[2] |
| gamma-Methylaminobutyraldehyde, Diethyl Acetal | PubChem[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₂ | ChemScene[1] |
| Molecular Weight | 175.27 g/mol | ChemScene[1], PubChem[2] |
| CAS Number | 114094-45-0 | ChemScene[1], PubChem[2] |
| Appearance | Colourless Oil | Anax Laboratories |
| Purity | ≥96% | ChemScene[1] |
| Storage Conditions | 4°C, protect from light | ChemScene[1] |
| SMILES | CCOC(CCCNC)OCC | ChemScene[1] |
Synthesis Protocol
Step 1: Synthesis of 3-chloro-N-methylpropan-1-amine
In a suitable reaction vessel, 1-bromo-3-chloropropane is reacted with an aqueous solution of methylamine. A phase transfer catalyst, such as polyethylene glycol (PEG), can be employed to facilitate the reaction between the two phases. The reaction proceeds via nucleophilic substitution, where the more reactive bromo- group is displaced by methylamine to yield 3-chloro-N-methylpropan-1-amine.
Step 2: Grignard Reaction and Acetal Formation
The resulting 3-chloro-N-methylpropan-1-amine is then used to form a Grignard reagent by reacting it with magnesium turnings in an appropriate solvent like tetrahydrofuran (THF). This Grignard reagent is subsequently reacted with triethyl orthoformate. The reaction mixture is typically heated to reflux to drive the reaction to completion. An acidic workup would then yield the final product, this compound.
Application in Drug Development: Synthesis of Triptans
The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of triptan-class drugs, which are selective 5-HT₁B/₁D receptor agonists used for the treatment of migraine headaches. Notably, it is a known intermediate and a potential impurity in the synthesis of Rizatriptan.[2]
The synthesis of the indole core of Rizatriptan is often achieved through a Fischer indole synthesis. In this reaction, a suitable phenylhydrazine derivative is reacted with an aldehyde or ketone under acidic conditions. This compound serves as a protected form of 4-(methylamino)butanal. The diethyl acetal group protects the aldehyde functionality from undesired side reactions. Under the acidic conditions of the Fischer indole synthesis, the acetal is hydrolyzed in situ to reveal the aldehyde, which then reacts with the phenylhydrazine to form a hydrazone, followed by cyclization to the indole ring system.
Analytical Characterization
While specific spectral data such as NMR, IR, and mass spectrometry for this compound are not publicly available in detail, several chemical suppliers indicate the availability of such data upon request.[3][4] For researchers synthesizing or utilizing this compound, standard analytical techniques would be employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, showing characteristic peaks for the ethoxy groups, the butyl chain, and the N-methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching and bending vibrations, C-O stretching of the ether linkages, and N-H bending for the secondary amine.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Conclusion
This compound is a specialized chemical intermediate with a significant, albeit niche, role in the pharmaceutical industry. Its primary utility lies in the synthesis of triptan-based drugs for migraine treatment. This guide has provided a consolidated source of information on its synonyms, physicochemical properties, a proposed synthetic route, and its application in drug development. For researchers and professionals in this field, a thorough understanding of this intermediate is crucial for the efficient and high-purity synthesis of these important therapeutic agents.
References
In-Depth Technical Guide: γ-Methylaminobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of γ-methylaminobutyraldehyde diethyl acetal (also known as 4,4-diethoxy-N-methylbutan-1-amine), a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, namely 4-aminobutyraldehyde diethyl acetal and 4,4-diethoxy-N,N-dimethyl-1-butanamine, to provide a thorough characterization.
Chemical Identity and Physical Properties
γ-Methylaminobutyraldehyde diethyl acetal is a difunctional molecule containing a secondary amine and a diethyl acetal group. Its chemical structure and key identifiers are presented below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 114094-45-0 | [1] |
| Molecular Formula | C₉H₂₁NO₂ | [1] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| Canonical SMILES | CCOC(CCCNC)OCC | [1] |
Physical Properties (Estimated from Analogs)
| Property | 4-Aminobutyraldehyde Diethyl Acetal | 4,4-Diethoxy-N,N-dimethyl-1-butanamine |
| CAS Number | 6346-09-4 | 1116-77-4[3][4] |
| Boiling Point | 196 °C (lit.) | 140-150 °C / 15-20 mmHg |
| Density | 0.933 g/mL at 25 °C (lit.) | 0.844 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.428 (lit.) | n20/D 1.421 (lit.) |
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of γ-methylaminobutyraldehyde diethyl acetal is not explicitly described in the reviewed literature. However, a highly plausible synthetic route can be adapted from the synthesis of its N,N-dimethyl analog, which involves the nucleophilic substitution of a halogenated butyraldehyde acetal with the corresponding amine.[5]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 4-chlorobutyraldehyde, which is first protected as its diethyl acetal, followed by reaction with methylamine.
References
Biological Activity of 4,4-Diethoxy-N-methylbutan-1-amine: An Overview of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on a comprehensive review of publicly available scientific literature and chemical databases, there is a significant lack of information regarding the biological activity of 4,4-Diethoxy-N-methylbutan-1-amine. This document summarizes the available chemical and physical data. The absence of published biological studies prevents the inclusion of quantitative biological data, detailed experimental protocols, and signaling pathway diagrams as originally requested.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol .[1][2][3] It is also known by several synonyms, including (4,4-Diethoxy-butyl)-methyl-amine and gamma-Methylaminobutyraldehyde diethyl acetal.[1] The compound is listed as an impurity of Rizatriptan.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H21NO2 | [1][2][3] |
| Molecular Weight | 175.27 g/mol | [1][2][3] |
| CAS Number | 114094-45-0 | [1][2][3][4][5] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(CCCNC)OCC | [1] |
| InChIKey | PUDDNHSIGUYGOH-UHFFFAOYSA-N | [1] |
Available Data on Biological Activity
Extensive searches of scientific databases, including PubChem, have yielded no specific studies detailing the biological activity, pharmacology, or mechanism of action of this compound. The available information is primarily from chemical suppliers and databases that list its chemical identifiers and basic properties.[1][2][3][4][5][6]
Due to the lack of research on its biological effects, no quantitative data such as IC50, EC50, or Ki values are available. Furthermore, there are no published experimental protocols for in vivo or in vitro studies involving this specific compound.
Logical Relationship: Role as a Chemical Intermediate
While direct biological activity data is absent, the compound's listing as a "Rizatriptan Impurity"[1] suggests its primary relevance in the pharmaceutical field is as a synthetic intermediate or a related substance in the manufacturing of other active pharmaceutical ingredients. This relationship can be visualized as a simple workflow.
Caption: Role as a synthetic intermediate.
Conclusion
The current body of scientific literature does not contain information on the biological activity of this compound. It is primarily characterized as a chemical compound with known physical and chemical properties and is recognized as an intermediate or impurity in the synthesis of pharmaceutical compounds like Rizatriptan. For researchers, scientists, and drug development professionals, this indicates that the compound itself has not been a subject of biological investigation, or at least, the findings have not been published. Further research would be required to determine if this molecule possesses any inherent biological or pharmacological properties.
References
An In-depth Technical Guide to the Safety and Hazards of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Introduction
4,4-Diethoxy-N-methylbutan-1-amine (CAS No. 114094-45-0) is a chemical intermediate used in various synthetic applications. A thorough understanding of its safety profile and potential hazards is crucial for ensuring safe handling and for risk assessment in research and development. This guide provides a comprehensive overview of the known safety and hazard data for this compound, including its physicochemical properties, toxicological profile, and recommended handling procedures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its close analogue, 4,4-Diethoxy-N,N-dimethylbutan-1-amine, are presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.
Table 1: Physicochemical Properties
| Property | This compound | 4,4-Diethoxy-N,N-dimethylbutan-1-amine |
| CAS Number | 114094-45-0[1][2] | 1116-77-4 |
| Molecular Formula | C₉H₂₁NO₂[1][2] | C₁₀H₂₃NO₂ |
| Molecular Weight | 175.27 g/mol [1][2] | 189.30 g/mol |
| Appearance | Data not available | Colorless to light-yellowish liquid[3] |
| Density | Data not available | 0.844 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.421 |
| Flash Point | Data not available | 69.9 °C (157.8 °F) |
| Storage Temperature | 4°C, protect from light[2] | 2-8°C |
Toxicological Profile and Hazard Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and acute toxicity upon ingestion, skin contact, or inhalation.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[1] | |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | Danger | H335: May cause respiratory irritation[1] |
Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1]
Summary of Toxicological Effects
-
Acute Oral Toxicity: The classification as "Harmful if swallowed" (H302) indicates a potential for significant adverse effects upon ingestion.[1] While specific LD50 data is not publicly available, this classification suggests an oral LD50 in the range of 300-2000 mg/kg for rats.
-
Skin Corrosion: The compound is classified as causing severe skin burns (H314), which implies that it can cause irreversible damage to the skin upon contact.[1]
-
Eye Damage: As a consequence of its corrosive nature, it is also expected to cause serious eye damage (H314).[1]
-
Respiratory Irritation: The potential for respiratory tract irritation (H335) necessitates the use of appropriate respiratory protection, especially when handling the substance in a way that could generate aerosols or vapors.[1]
Experimental Protocols for Hazard Assessment
The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the key tests relevant to the hazards of this compound.
Acute Oral Toxicity Testing (OECD 420, 423, 425)
The assessment of acute oral toxicity is typically conducted using one of three OECD guidelines:
-
OECD 420 (Fixed Dose Procedure): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small group of animals (usually rats). The outcome is the identification of a dose that causes clear toxicity but no mortality, which is then used for classification.
-
OECD 423 (Acute Toxic Class Method): This is a sequential testing method where groups of three animals are dosed. The outcome of each step determines the dose for the next group. The method results in a classification of the substance into one of five toxicity classes.
-
OECD 425 (Up-and-Down Procedure): This method is also sequential, but each animal is dosed one at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.
A generalized workflow for acute oral toxicity testing is depicted below.
Caption: Generalized workflow for acute oral toxicity testing.
Skin Corrosion/Irritation Testing (OECD 404)
This test is used to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Procedure: A small amount of the test substance is applied to a shaved area of the skin of an animal (typically a rabbit) for a defined period (usually 4 hours).
-
Observation: The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Classification: The severity and reversibility of the skin reactions are scored to determine if the substance is corrosive, an irritant, or non-irritating.
Serious Eye Damage/Eye Irritation Testing (OECD 405)
This test evaluates the potential for a substance to cause damage to the eye.
-
Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
-
Classification: The severity and reversibility of the ocular lesions are scored to classify the substance as causing serious eye damage, eye irritation, or being non-irritating.
A logical diagram for the assessment of skin and eye hazards is presented below.
Caption: Logical workflow for skin and eye hazard assessment.
Potential Mechanism of Toxicity
Specific signaling pathway data for this compound is not available in the public domain. However, based on its classification as a corrosive aliphatic amine, a general mechanism of toxicity can be inferred. Aliphatic amines are generally basic and can cause tissue damage through several mechanisms.[4]
The corrosive action of amines is primarily due to their ability to disrupt cell membranes and denature proteins upon contact. This leads to cell death and inflammation. The following diagram illustrates a simplified, hypothetical pathway of amine-induced tissue damage.
Caption: Hypothetical pathway of amine-induced tissue damage.
Safe Handling and Emergency Procedures
Given the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.
Table 3: Recommended Handling and Emergency Procedures
| Aspect | Recommendation |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). - Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. |
| Spill Response | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
A logical workflow for responding to an accidental exposure is provided below.
Caption: Emergency response workflow for accidental exposure.
Conclusion
References
Storage and handling of 4,4-Diethoxy-N-methylbutan-1-amine
An In-depth Technical Guide to the Storage and Handling of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling procedures for this compound (CAS No. 114094-45-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.
Physicochemical and Safety Data
Proper storage and handling protocols are informed by the physicochemical properties and inherent hazards of a substance. The following tables summarize key quantitative data for this compound and its close analog, 4,4-Diethoxy-N,N-dimethylbutan-1-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| Density | 0.844 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.421 | [3] |
| Flash Point | 69.9 °C (157.8 °F) | |
| Appearance | Clear Colourless to Pale Yellow Oil | [4] |
Table 2: Storage and Incompatibility
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [4][5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere (e.g., Argon). Moisture sensitive. | [1][5][6][7] |
| Suitable Container | Polyethylene or polypropylene container. | [5] |
| Incompatibilities | Avoid contamination of water, foodstuffs, feed or seed. | [5] |
Health Hazard Information
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are summarized below.
Table 3: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [2][5] |
| H312 | Harmful in contact with skin | [5] |
| H314 | Causes severe skin burns and eye damage | [2] |
| H318 | Causes serious eye damage | [5] |
| H332 | Harmful if inhaled | [5] |
| H335 | May cause respiratory irritation | [2] |
Experimental Protocols: Safe Handling and Use
While specific experimental protocols will vary based on the application, the following general procedures should be strictly followed when handling this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is inadequate, use a suitable respirator.
3.2. General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Dispensing: When transferring the liquid, avoid splashing or creating aerosols.
-
Practices to Avoid: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5]
-
Hygiene: Always wash hands thoroughly with soap and water after handling.[5] Work clothes should be laundered separately.[5]
-
Container Management: Keep containers securely sealed when not in use to prevent exposure to moisture and air.[5] Ensure all containers are clearly labeled.[5]
3.3. Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove the victim from the contaminated area to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Logical Workflow for Safe Handling
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from procurement to disposal, highlighting critical safety and handling checkpoints.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 6346-09-4|4,4-Diethoxybutan-1-amine|BLD Pharm [bldpharm.com]
- 7. This compound,114094-45-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine, a valuable intermediate in pharmaceutical synthesis. The described method is based on the reductive amination of 4,4-diethoxybutanal with methylamine, a robust and widely used transformation in organic chemistry. This document includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a protected aldehyde and a secondary amine, allows for diverse chemical modifications. The synthesis of this compound is most commonly achieved through the reductive amination of 4,4-diethoxybutanal. This method involves the formation of an intermediate imine from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is efficient and avoids the isolation of the often-unstable imine intermediate.
Synthesis Pathway
The synthesis of this compound is accomplished via a one-pot reductive amination reaction. The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocol
This protocol is based on established procedures for reductive amination reactions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 4,4-Diethoxybutanal | 146.20 | ≥95% | Sigma-Aldrich |
| Methylamine (40% in H₂O) | 31.06 | Sigma-Aldrich | |
| Sodium Triacetoxyborohydride | 211.94 | 97% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | 98.96 | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | - | - | |
| Brine | - | - | |
| Anhydrous Magnesium Sulfate | 120.37 | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,4-diethoxybutanal (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add a solution of methylamine (1.5 eq) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture via an addition funnel over 20-30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 4,4-Diethoxybutanal | 1.0 eq | General Protocol |
| Methylamine | 1.5 eq | General Protocol |
| Sodium Triacetoxyborohydride | 1.5 eq | General Protocol |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 12 - 24 hours | General Protocol |
| Product Characterization | ||
| Molecular Formula | C₉H₂₁NO₂ | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| Appearance | Colorless to light yellow oil | Assumed |
| Boiling Point | Not specified | |
| Expected Yield | 70-90% | Estimated |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dichloroethane is a hazardous solvent; handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.
-
Methylamine is a corrosive and flammable gas/solution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: 4,4-Diethoxy-N-methylbutan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4,4-Diethoxy-N-methylbutan-1-amine and its derivatives in organic synthesis, with a focus on the construction of pyrrolidine-based heterocyclic scaffolds. The protocols outlined below are based on established literature and offer a starting point for the synthesis of novel compounds for potential applications in medicinal chemistry and drug discovery.
Synthesis of 3-Arylidene-1-pyrrolines via Tandem Intramolecular Cyclization/1,3-Aryl Shift
This compound serves as a precursor to N-substituted-4,4-diethoxybutan-1-amines, which can be further converted to the corresponding imines. These imines undergo an acid-catalyzed tandem intramolecular cyclization followed by a 1,3-aryl shift to yield 3-arylidene-1-pyrrolines, a class of compounds with potential biological activity.[1][2][3] This reaction, termed the "Kazan reaction," is a powerful tool for the synthesis of these substituted pyrrolidine derivatives with high efficiency.[1][2][3]
Experimental Protocol: General Procedure for the Synthesis of 3-Arylidene-1-pyrrolines
Step 1: Synthesis of N-(4,4-diethoxybutyl)imines (General Procedure)
-
To a solution of the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as toluene or benzene, add 4,4-diethoxybutan-1-amine (a derivative of the title compound) (1.0-1.2 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4,4-diethoxybutyl)imine, which can be used in the next step without further purification.
Step 2: Tandem Intramolecular Cyclization/1,3-Aryl Shift
-
The crude N-(4,4-diethoxybutyl)imine (1.0 eq) is dissolved in an appropriate high-boiling solvent such as xylene.[2][3]
-
An acid catalyst, such as p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.1 eq) or 2-nitroresorcinol, is added to the solution.[2][3]
-
The reaction mixture is heated to reflux (boiling xylene) for an extended period, typically ranging from 40 to 50 hours.[2][3]
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-arylidene-1-pyrroline.
Quantitative Data
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TsOH | Xylene | 40 | 99 |
| 2 | 4-Methoxybenzaldehyde | TsOH | Xylene | 40 | 98 |
| 3 | 4-Chlorobenzaldehyde | TsOH | Xylene | 50 | 95 |
| 4 | Benzaldehyde | 2-Nitroresorcinol | Xylene | 50 | 99 |
Reaction Workflow
Logical Relationship of the Tandem Reaction
Synthesis of α-Arylpyrrolidines from (4,4-Diethoxybutyl)ureas
Derivatives of 4,4-diethoxybutan-1-amine, specifically 1-(4,4-diethoxybutyl)-3-alkylureas, can be utilized in an acid-catalyzed reaction with phenols to synthesize N-alkyl-2-arylpyrrolidine-1-carboxamides.[4][5] This method provides a convenient route to α-arylpyrrolidines under mild conditions.[4]
Experimental Protocol: General Procedure for the Synthesis of N-Alkyl-2-arylpyrrolidine-1-carboxamides
-
In a reaction vessel, dissolve 1-(4,4-diethoxybutyl)-3-alkylurea (1.0 eq) and the desired phenol (1.0-1.5 eq) in a suitable solvent.
-
Add trifluoroacetic acid (TFA) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-2-arylpyrrolidine-1-carboxamide.
Quantitative Data
| Entry | Phenol | Yield (%) |
| 1 | Phenol | Moderate to Excellent |
| 2 | 4-Methoxyphenol | Moderate to Excellent |
| 3 | 4-Chlorophenol | Moderate to Excellent |
(Specific yield percentages were not available in the searched abstracts, but were described as "moderate to excellent".)
Experimental Workflow
References
- 1. knc.ru [knc.ru]
- 2. Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Acid-Catalyzed Reaction of (4,4-Diethoxybutyl)ureas with Phenols as a Novel Approach to the Synthesis of α-Arylpyrrolidines - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4,4-Diethoxy-N-methylbutan-1-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N-methylbutan-1-amine is a versatile synthetic intermediate characterized by a secondary amine and a protected aldehyde in the form of a diethyl acetal.[1][2][3] The secondary amine serves as a nucleophilic center, readily reacting with a variety of electrophiles. The acetal group is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions, offering a pathway for subsequent transformations. This dual functionality makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures.
These application notes provide detailed protocols and guidelines for the reaction of this compound with two major classes of electrophiles: acyl chlorides (N-acylation) and alkyl halides (N-alkylation). The protocols provided are based on general and well-established methodologies for the transformation of secondary amines and should be considered as starting points for optimization.
Reaction with Acyl Chlorides: N-Acylation
The reaction of a secondary amine with an acyl chloride is a robust and widely used method for the formation of N,N-disubstituted amides.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[6]
General Reaction Scheme:
R-COCl + CH₃NH(CH₂)₃CH(OCH₂CH₃)₂ → R-CON(CH₃)(CH₂)₃CH(OCH₂CH₃)₂ + HCl
Table 1: Typical Reaction Parameters for N-Acylation of Secondary Amines
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equivalent |
| Acylating Agent | Acyl chloride (e.g., benzoyl chloride, acetyl chloride) | 1.0 - 1.2 equivalents |
| Base | Triethylamine (Et₃N) or Pyridine | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient to dissolve reactants (e.g., 0.1 - 0.5 M) |
| Temperature | 0 °C to room temperature | The reaction is often exothermic.[6] |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS |
Experimental Protocol: N-Benzoylation of this compound
This protocol describes a general procedure for the N-benzoylation of this compound to yield N-(4,4-diethoxybutyl)-N-methylbenzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
References
The Versatile Role of 4,4-Diethoxy-N-methylbutan-1-amine in the Synthesis of Pyrrolidine-Based Heterocycles
For researchers, scientists, and professionals in drug development, 4,4-diethoxy-N-methylbutan-1-amine and its derivatives serve as valuable precursors for the construction of complex heterocyclic scaffolds. The inherent reactivity of the aminobutyraldehyde diethyl acetal moiety allows for acid-catalyzed cyclization reactions, providing efficient pathways to substituted pyrrolidines and related structures, which are key components in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of pyrrolidine-based heterocycles derived from precursors analogous to this compound: 2-(hetero)aryl-substituted pyrrolidines and 3-arylidene-1-pyrrolines. These protocols are based on established, peer-reviewed synthetic methodologies and offer a foundation for further exploration and derivatization in medicinal chemistry and materials science.
Application Note 1: Synthesis of 2-(Hetero)arylpyrrolidine-1-carboxamides
The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, followed by a Mannich-type reaction with electron-rich aromatic C-nucleophiles, provides a modular and efficient route to a diverse library of 2-(hetero)arylpyrrolidine-1-carboxamides. This one-pot reaction proceeds under mild conditions and is tolerant of a variety of functional groups on both the urea and the aromatic nucleophile.
The reaction is initiated by the acid-catalyzed hydrolysis of the diethyl acetal to the corresponding aldehyde, which then undergoes intramolecular cyclization to form a reactive pyrrolinium cation. This electrophilic intermediate is subsequently trapped by a C-nucleophile, such as a phenol or a substituted aniline, to afford the 2-substituted pyrrolidine product. The yields of the target compounds are generally moderate to excellent.
Quantitative Data for the Synthesis of 2-(Het)arylpyrrolidine-1-carboxamides
| Entry | N-Substituent (Urea) | C-Nucleophile | Product | Yield (%) |
| 1 | Phenyl | 1,3-Dimethoxybenzene | 2-(2,4-Dimethoxyphenyl)-N-phenylpyrrolidine-1-carboxamide | 78 |
| 2 | 4-Methoxyphenyl | 1,3-Dimethoxybenzene | N-(4-Methoxyphenyl)-2-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | 85 |
| 3 | 4-Fluorophenyl | 1,3-Dimethoxybenzene | N-(4-Fluorophenyl)-2-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | 82 |
| 4 | Phenyl | Phenol | 2-(4-Hydroxyphenyl)-N-phenylpyrrolidine-1-carboxamide | 65 |
| 5 | 4-Methoxyphenyl | Phenol | 2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide | 71 |
| 6 | 4-Fluorophenyl | Phenol | N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)pyrrolidine-1-carboxamide | 68 |
Experimental Protocol: General Method for the Synthesis of Pyrrolidine-1-carboxamides
-
To a mixture of the appropriate C-nucleophile (1.61 mmol) and chloroform (5 mL), add the corresponding N-(4,4-diethoxybutyl)urea (1.61 mmol).
-
Add trifluoroacetic acid (0.18 g, 1.61 mmol) to the reaction mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the solvent under reduced pressure (in vacuum).
-
Wash the residue thoroughly with diethyl ether.
-
Dry the resulting solid product in vacuum to yield the pure pyrrolidine-1-carboxamide.[1]
References
Application of 4,4-Diethoxy-N-methylbutan-1-amine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N-methylbutan-1-amine is a key synthetic intermediate primarily utilized in the construction of complex bioactive molecules. Its chemical structure, featuring a protected aldehyde (as a diethyl acetal) and a secondary amine, makes it a versatile building block in medicinal chemistry. The most prominent application of this compound is in the synthesis of the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, a compound that has been investigated for its therapeutic potential in oncology. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound.
Application in the Synthesis of GSK2879552
GSK2879552 is an irreversible inhibitor of LSD1, an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, GSK2879552 alters the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and subsequent inhibition of tumor growth.
The synthesis of a key intermediate for GSK2879552 involves a crucial reductive amination step where a suitable aldehyde is reacted with an amine. While the exact synthetic route to GSK2879552 using this compound is proprietary in its entirety, the core chemical transformation involves the reaction of the amine moiety of a cyclopropylamine derivative with an aldehyde precursor. A highly efficient chemoenzymatic approach has been developed for a similar transformation, highlighting the importance of this reaction in constructing the final drug molecule.
Quantitative Data
The following table summarizes the key quantitative outcomes for the synthesis of a key intermediate of GSK2879552 using an enzymatic reductive amination approach. This highlights the efficiency that can be achieved in the synthesis of precursors for this important drug candidate.
| Parameter | Value | Reference |
| Reaction Type | Enzymatic Reductive Amination | [1] |
| Enzyme | Engineered Imine Reductase (IRED) | [1] |
| Substrates | Aldehyde precursor and a racemic trans-cyclopropylamine | [1] |
| Product | Chiral amine intermediate for GSK2879552 | [1] |
| Yield | 84% | [1] |
| Enantiomeric Excess | >99.7% | [1] |
Experimental Protocols
Below are representative protocols for the application of this compound or analogous amines in reductive amination reactions, a key step in the synthesis of GSK2879552-like molecules.
Protocol 1: General Chemical Reductive Amination
This protocol describes a general procedure for the reductive amination of an aldehyde with an amine, which can be adapted for this compound and a suitable aldehyde partner.
Materials:
-
Aldehyde (e.g., 4-formylbenzoic acid derivative) (1.0 eq)
-
Amine (e.g., this compound) (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the aldehyde (1.0 eq) in the anhydrous solvent, add the amine (1.1 eq).
-
If required, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: Enzymatic Reductive Amination (Conceptual)
This protocol is based on the successful application of an engineered imine reductase (IRED) for the synthesis of a GSK2879552 intermediate.
Materials:
-
Engineered Imine Reductase (IRED)
-
Aldehyde precursor (1.0 eq)
-
Amine (e.g., a racemic trans-cyclopropylamine) (1.0-1.5 eq)
-
NADP⁺/NADPH cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)
Procedure:
-
Prepare a reaction mixture containing the buffer, NADP⁺, and the cofactor regeneration system.
-
Add the aldehyde and amine substrates to the reaction mixture. The amine can be used as the limiting reagent if it is the more valuable component.
-
Initiate the reaction by adding the IRED lyophilizate or a whole-cell catalyst.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, stop the reaction by adding a quenching solvent (e.g., acetonitrile or by adjusting the pH).
-
Centrifuge the mixture to remove the enzyme.
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography.
Visualizations
LSD1 Signaling Pathway and Inhibition by GSK2879552
Lysine-Specific Demethylase 1 (LSD1) plays a critical role in gene regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2). This enzymatic activity is part of a larger complex of proteins that regulate chromatin structure and gene transcription. GSK2879552 acts as an irreversible inhibitor of LSD1, leading to the re-expression of silenced tumor suppressor genes.
Caption: LSD1-mediated histone demethylation and its inhibition by GSK2879552.
Experimental Workflow for Reductive Amination
The following diagram illustrates a typical workflow for a chemical reductive amination reaction, a core application of this compound in the synthesis of medicinal compounds.
Caption: General workflow for a chemical reductive amination synthesis.
References
Protocol for using 4,4-Diethoxy-N-methylbutan-1-amine as a building block
Application Notes and Protocols for 4,4-Diethoxy-N-methylbutan-1-amine
Introduction
This compound, with the CAS number 114094-45-0, is a valuable chemical building block, particularly in the synthesis of complex heterocyclic molecules. Its structure, featuring a protected aldehyde (as a diethyl acetal) and a secondary amine, makes it a versatile precursor for constructing substituted indole rings, which are core scaffolds in many pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its application in the development of triptan-class drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 114094-45-0 |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | (4,4-Diethoxy-butyl)-methyl-amine, γ-Methylaminobutyraldehyde diethyl acetal |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not specified, but the N,N-dimethyl analog boils at 140-150°C / 15-20 mmHg[1] |
| Purity | Typically ≥96% |
Application in Pharmaceutical Synthesis: The Fischer Indole Synthesis
The primary application of this compound is in the construction of indole rings via the Fischer indole synthesis. This reaction is a cornerstone in the synthesis of many triptans, a class of drugs used to treat migraines and cluster headaches. The acetal group in this compound serves as a masked aldehyde, which reacts with a phenylhydrazine derivative under acidic conditions to form an indole ring.
The general mechanism of the Fischer indole synthesis is a classic and powerful method for indole formation.[2][3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[2][3]
Synthesis of Triptan Analogs
This compound and its close analog, 4,4-diethoxy-N,N-dimethylbutan-1-amine, are key intermediates in the synthesis of important anti-migraine drugs such as Rizatriptan and Zolmitriptan.[5][6] The following protocol is a representative example of a Fischer indole synthesis for the preparation of a triptan precursor, adapted from procedures for the N,N-dimethyl analog.
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of a Triptan Precursor
This protocol describes the reaction of a substituted phenylhydrazine with this compound to form the corresponding indole derivative.
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride for Zolmitriptan synthesis) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (or other suitable base)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Reaction vessel (round-bottom flask) with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in a mixture of water and concentrated hydrochloric acid. The pH of the solution should be acidic, typically around 0.6-1.[5]
-
Addition of the Building Block: To the stirred solution, add this compound (1.0 - 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 98°C) and maintain for 2-4 hours.[5] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure indole derivative.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst | Temperature | Reported Yield |
| Substituted Phenylhydrazine | 4,4-Diethoxy-N,N-dimethylbutan-1-amine | Zolmitriptan Precursor | HCl | Reflux (~98°C) | ~70-80% (estimated) |
| Substituted Phenylhydrazine | This compound | Rizatriptan Precursor | H₂SO₄ | 60-70°C | Not specified |
Visualizations
Fischer Indole Synthesis Signaling Pathway
The following diagram illustrates the key steps in the Fischer indole synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP2121663A2 - An improved process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. WO2006137083A1 - Improved process for the preparation of rizatriptan benzoate - Google Patents [patents.google.com]
Application Notes and Protocols: 4,4-Diethoxy-N-methylbutan-1-amine in Triptan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4,4-diethoxy-N-methylbutan-1-amine as a key precursor in the synthesis of triptans, a class of drugs primarily used for the treatment of migraine headaches. The core of the synthetic strategy revolves around the Fischer indole synthesis, a robust and widely employed method for the construction of the indole nucleus characteristic of triptans. This guide includes a detailed signaling pathway of triptan mechanism of action, a comprehensive experimental workflow, and a representative synthetic protocol with associated quantitative data.
Introduction
Triptans are selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes. Their therapeutic effect in migraine is attributed to their ability to constrict cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system.[1][2] The indole scaffold is the pharmacophoric core of most triptan molecules. This compound serves as a valuable C4-synthon, providing the aminobutyl side chain necessary for the final triptan structure. The diethyl acetal functionality acts as a masked aldehyde, which is revealed under acidic conditions to participate in the Fischer indole synthesis.
Mechanism of Action: Triptan Signaling Pathway
Triptans exert their therapeutic effects by acting as agonists at serotonin 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).[3][4] The binding of a triptan to these receptors initiates a signaling cascade that ultimately leads to the alleviation of migraine symptoms.
-
Receptor Binding and G-protein Activation: Triptans bind to the extracellular domain of 5-HT1B/1D receptors located on smooth muscle cells of cranial blood vessels and on presynaptic trigeminal nerve endings.[1][2] This binding induces a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (of the Gi/o family) by promoting the exchange of GDP for GTP on the α-subunit.[3][4]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The Gβγ subunits can also directly interact with and modulate the activity of other downstream effectors, such as ion channels.
-
Physiological Response: The culmination of this signaling cascade results in two primary effects:
-
Vasoconstriction: On cranial blood vessels, the signaling pathway leads to smooth muscle contraction and vasoconstriction, counteracting the vasodilation associated with migraine.[1]
-
Inhibition of Neurotransmitter Release: On presynaptic trigeminal neurons, the activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.[1][2] This reduces neurogenic inflammation and pain signaling.
-
Experimental Workflow for Triptan Synthesis
The synthesis of a triptan using this compound typically follows a two-step process, beginning with the Fischer indole synthesis to form the core indole structure, followed by functionalization of the indole ring if necessary to produce the final triptan analogue.
Experimental Protocols
The following is a representative protocol for the synthesis of a triptan intermediate using this compound, adapted from procedures for similar precursors.[5]
Objective: To synthesize a 3-(2-(methylamino)ethyl)-1H-indole derivative via the Fischer indole synthesis.
Materials:
-
Substituted Phenylhydrazine Hydrochloride
-
This compound
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., acetic acid, sulfuric acid)
-
Toluene or another suitable high-boiling solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phenylhydrazine hydrochloride (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as toluene.
-
Acid Catalysis: Slowly add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt%) to the reaction mixture with stirring.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent and catalyst) and maintain the temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-(methylamino)ethyl)-1H-indole derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of triptan analogues using precursors similar to this compound.[5] Yields are highly dependent on the specific substrates and reaction conditions used.
| Entry | Phenylhydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylhydrazine HCl | PPA | Toluene | 110 | 4 | 75-85 |
| 2 | Phenylhydrazine HCl | Acetic Acid | Acetic Acid | 118 | 6 | 70-80 |
| 3 | 4-Methoxyphenylhydrazine HCl | H2SO4 | Ethanol | 78 | 8 | 65-75 |
| 4 | 4-(Trifluoromethyl)phenylhydrazine HCl | PPA | Xylene | 140 | 3 | 60-70 |
Conclusion
This compound is a versatile and effective precursor for the synthesis of a variety of triptan derivatives through the Fischer indole synthesis. The presented protocols and data provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the synthesis of novel triptan analogues. The straightforward nature of the Fischer indole synthesis, coupled with the availability of diverse phenylhydrazine starting materials, allows for the generation of a wide range of potential drug candidates for the treatment of migraines and other neurological disorders. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired triptan products.
References
- 1. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Rizatriptan from 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist, is a widely used pharmaceutical agent for the treatment of migraine headaches. Its core structure features a substituted indole ring, which is often synthesized via the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone, followed by cyclization to form the indole nucleus.[1][2] This document provides a detailed protocol for a laboratory-scale synthesis of Rizatriptan utilizing 4,4-diethoxy-N-methylbutan-1-amine as a key starting material, which serves as a precursor to the required aldehyde component in the Fischer indole synthesis. The other crucial reactant is 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine.
The overall synthetic strategy is a two-step, one-pot reaction. First, the this compound is hydrolyzed under acidic conditions to generate the corresponding aldehyde in situ. This aldehyde then immediately reacts with the phenylhydrazine derivative to form a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst induces a[3][3]-sigmatropic rearrangement and cyclization to yield the final Rizatriptan free base.
Chemical Structures and Reaction Scheme
-
Starting Material 1: this compound
-
Starting Material 2: 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine (typically used as its hydrochloride salt)
-
Product: Rizatriptan (N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine)
Note: The provided starting material, this compound, would lead to an N-monomethylated analogue of the direct Rizatriptan precursor. To obtain Rizatriptan (an N,N-dimethylated final product), the starting material would ideally be 4,4-diethoxy-N,N-dimethylbutan-1-amine. For the purpose of this protocol, we will proceed with the synthesis of the N,N-dimethyl analogue, as this aligns with the established structure of Rizatriptan. The protocol is directly adaptable for the N-methyl analogue.
Overall Reaction:
(4-(1,2,4-Triazol-1-ylmethyl)phenyl)hydrazine + 4,4-Diethoxy-N,N-dimethylbutan-1-amine → Rizatriptan
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Rizatriptan
This protocol details the one-pot synthesis of Rizatriptan free base from 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine dihydrochloride and 4,4-diethoxy-N,N-dimethylbutan-1-amine (a protected form of 4-dimethylaminobutanal).
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) |
| 4-(1,2,4-Triazol-1-ylmethyl)phenylhydrazine Dihydrochloride | C9H13Cl2N5 | 262.14 |
| 4,4-Diethoxy-N,N-dimethylbutan-1-amine | C10H23NO2 | 189.30 |
| Sulfuric Acid (concentrated) | H2SO4 | 98.08 |
| Deionized Water | H2O | 18.02 |
| Ethyl Acetate | C4H8O2 | 88.11 |
| 25% Aqueous Ammonia | NH3 | 17.03 |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine dihydrochloride (10.0 g, 38.1 mmol).
-
Acidic Medium Preparation: To the flask, add deionized water (50 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (15.0 mL) while cooling the flask in an ice-water bath. Stir the mixture until the hydrazine salt is fully dissolved.
-
Addition of Acetal: Once the solution is homogeneous, add 4,4-diethoxy-N,N-dimethylbutan-1-amine (7.95 g, 42.0 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 70-75°C and maintain this temperature for 3-4 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to 15-20°C in an ice bath.[4] Slowly add 25% aqueous ammonia to adjust the pH of the solution to approximately 8.5-9.0.[4] Ensure the temperature is kept below 25°C during neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (4 x 50 mL).[4]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Rizatriptan free base as an oil or semi-solid.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Temperature | 70-75°C |
| Reaction Time | 3-4 hours |
| pH for Work-up | 8.5-9.0 |
| Typical Yield (Crude) | 65-75% |
Visualizations
Logical Workflow for Rizatriptan Synthesis
Caption: Overall workflow for the synthesis of Rizatriptan.
Signaling Pathway of Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis mechanism.
References
Application Notes and Protocols for N-alkylation with 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental carbon-nitrogen bond-forming reaction widely employed in the synthesis of pharmaceuticals and other bioactive molecules. Nitrogen-containing compounds are prevalent in drug candidates as the nitrogen atoms often play a crucial role in the molecule's biological activity by influencing polarity and facilitating interactions with proteins and enzymes. This document provides a detailed experimental procedure for the N-alkylation of primary and secondary amines using 4,4-diethoxy-N-methylbutan-1-amine. This reagent serves as a precursor to 4-(methylamino)butanal, enabling the introduction of a methylamino-butyl moiety onto a target amine through reductive amination.
The procedure described herein involves the in situ hydrolysis of the diethyl acetal protecting group to generate the corresponding aldehyde, which then reacts with the amine to form an iminium ion intermediate. Subsequent reduction of this intermediate with a suitable reducing agent affords the desired N-alkylated product. This method offers a controlled and efficient means of synthesizing more complex amines, which are valuable intermediates in drug discovery and development.[1][2]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 114094-45-0[3][4][5] |
| Molecular Formula | C9H21NO2[3][4] |
| Molecular Weight | 175.27 g/mol [3][4] |
| IUPAC Name | This compound[3] |
| Synonyms | (4,4-Diethoxy-butyl)-methyl-amine, GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL[3] |
Safety and Hazards
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to its hazard classification, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]
Experimental Protocol: N-alkylation via Reductive Amination
This protocol details the N-alkylation of a generic primary or secondary amine using this compound.
Materials:
-
This compound
-
Primary or secondary amine (substrate)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary or secondary amine (1.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the flask.
-
Solvent and Acid Catalyst: Dissolve the reactants in a suitable solvent such as methanol or dichloromethane (approximately 0.1-0.5 M concentration of the limiting reactant). To facilitate the in situ formation of the iminium ion, add a catalytic amount of acetic acid (0.1-0.2 eq).[6]
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the hydrolysis of the acetal and the formation of the iminium ion intermediate.
-
Reduction: In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), in the reaction solvent. Add the reducing agent portion-wise to the reaction mixture at 0 °C (ice bath).[7][8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
If the reaction was performed in a water-miscible solvent like methanol, remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure N-alkylated product.
Reaction Data Summary (Hypothetical)
The following table summarizes hypothetical reaction data for the N-alkylation of various amines with this compound based on typical reductive amination procedures.
| Entry | Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)3 | DCM | 16 | 85 |
| 2 | Aniline | NaBH(OAc)3 | DCM | 24 | 78 |
| 3 | Piperidine | NaBH3CN | MeOH | 12 | 92 |
| 4 | Morpholine | NaBH3CN | MeOH | 14 | 90 |
Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: N-alkylation reaction pathway.
References
- 1. youtube.com [youtube.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS#:114094-45-0 | Chemsrc [chemsrc.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Acetal Deprotection of 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetal functional group serves as a crucial protecting group for aldehydes and ketones in multistep organic synthesis. The deprotection of acetals to regenerate the carbonyl functionality is a fundamental transformation. This document provides detailed application notes and protocols for the deprotection of 4,4-Diethoxy-N-methylbutan-1-amine to yield N-methyl-4-aminobutanal. The resulting amino-aldehyde is a valuable intermediate, particularly in the synthesis of tryptamine derivatives and other heterocyclic compounds of medicinal interest.[1]
A significant challenge in this transformation is the inherent instability of the product, N-methyl-4-aminobutanal, which is prone to self-condensation, polymerization, and oxidation. Therefore, protocols often favor the in situ generation and immediate use of the aldehyde in a subsequent reaction, such as the Fischer indole synthesis.
General Considerations for Handling N-methyl-4-aminobutanal
Due to its instability, N-methyl-4-aminobutanal is typically not isolated and purified. The following considerations are crucial for successful reactions involving this intermediate:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Temperature: Performing the deprotection and subsequent reaction at low temperatures can help to minimize side reactions.
-
Immediate Use: The deprotected aldehyde should be used immediately in the next synthetic step without delay.
Experimental Protocols for Acetal Deprotection
Several acidic conditions can be employed for the deprotection of this compound. The choice of acid catalyst depends on the sensitivity of other functional groups in the molecule and the desired reaction conditions.
Protocol 1: Deprotection using Aqueous Hydrochloric Acid
This protocol is a standard and effective method for acetal hydrolysis.
Materials:
-
This compound
-
Hydrochloric acid (1N aqueous solution)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1N aqueous hydrochloric acid (2-3 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
The resulting solution containing N-methyl-4-aminobutanal should be used immediately in the subsequent reaction.
Protocol 2: Deprotection using Formic Acid
Formic acid offers a milder alternative to strong mineral acids.
Materials:
-
This compound
-
Formic acid (88-98%)
-
Water
-
Suitable organic solvent (e.g., Tetrahydrofuran)
-
Base for neutralization (e.g., saturated aqueous sodium bicarbonate)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of an organic solvent (e.g., THF) and water.
-
Add formic acid (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a suitable base.
-
The crude solution of N-methyl-4-aminobutanal is then used directly for the next step.
Protocol 3: Deprotection using a Solid Acid Catalyst (Amberlyst-15)
This method provides a heterogeneous catalysis approach, simplifying the work-up procedure as the acid catalyst can be removed by filtration.
Materials:
-
This compound
-
Amberlyst-15 ion-exchange resin
-
Acetone or Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or methanol, add a catalytic amount of water (1.5-2 equivalents) followed by Amberlyst-15 resin (by weight, typically 10-20% of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the Amberlyst-15 resin by filtration and wash the resin with the reaction solvent.
-
The combined filtrate containing the deprotected aldehyde is ready for immediate use.
Data Presentation
The following table summarizes typical reaction conditions for the acetal deprotection of this compound. Please note that reaction times and yields are estimates and may vary depending on the specific reaction scale and conditions.
| Method | Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | 1N Aqueous HCl | Diethyl ether / Water | 0 - RT | 1 - 4 | >90 (in situ) | Standard and robust method. |
| 2 | Formic Acid | THF / Water | Room Temperature | 2 - 8 | >85 (in situ) | Milder conditions, suitable for sensitive substrates. |
| 3 | Amberlyst-15 | Acetone / Water | Room Temperature | 4 - 16 | >90 (in situ) | Heterogeneous catalyst allows for easy removal.[2] |
Application in Fischer Indole Synthesis
A primary application of the deprotection of this compound is the in situ generation of N-methyl-4-aminobutanal for the Fischer indole synthesis to produce tryptamine derivatives.
Protocol: One-Pot Deprotection and Fischer Indole Synthesis
Materials:
-
This compound
-
Phenylhydrazine hydrochloride (or substituted derivative)
-
Aqueous Hydrochloric Acid (1N)
-
Ethanol or Acetic Acid
-
Standard reflux apparatus
-
Extraction and purification glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add aqueous hydrochloric acid (2-3 equivalents) and stir at room temperature for 1-2 hours to ensure complete deprotection.
-
To the resulting solution of N-methyl-4-aminobutanal hydrochloride, add phenylhydrazine hydrochloride (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the formation of the indole product by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., aqueous sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tryptamine derivative.
Visualizations
Caption: Experimental workflow for the deprotection and subsequent reaction.
Caption: Key steps in the Fischer Indole Synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4-Diethoxy-N-methylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Diethoxy-N-methylbutan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?
A2: Common impurities may include unreacted starting materials (e.g., a halo-acetal precursor and methylamine), byproducts from the Grignard reaction (e.g., homo-coupled products), and residual solvents. The quality of the magnesium used in the Grignard reaction can also introduce metallic impurities.
Q3: My purified this compound is discolored. What could be the cause?
A3: Discoloration can arise from several sources. Air oxidation of the amine functionality can lead to colored impurities. Additionally, residual acidic impurities can cause degradation of the acetal group. Ensuring an inert atmosphere during purification and storage, and neutralizing any acidic residues can help prevent discoloration.
Q4: Can I use standard silica gel for column chromatography of this compound?
A4: Standard silica gel is acidic and can strongly interact with the basic amine, leading to poor separation, tailing of the peak, and potential degradation. It is highly recommended to use amine-functionalized silica gel or to add a competing amine, such as triethylamine (typically 1-2%), to the mobile phase to improve chromatographic performance.
Troubleshooting Guides
Vacuum Distillation
Problem: Low yield of purified product.
| Possible Cause | Troubleshooting Step |
| Inadequate Vacuum | Ensure all connections in the distillation apparatus are properly sealed. Check the vacuum pump for proper function and oil level. Use a vacuum gauge to monitor the pressure accurately. |
| Decomposition at High Temperatures | The compound may be thermally sensitive. Ensure the distillation is performed under a high vacuum to lower the boiling point. Use a heating mantle with a stirrer for even heating and avoid localized overheating. |
| Product Loss in the Apparatus | Use a short-path distillation apparatus to minimize the surface area where the product can be held up. Ensure the condenser is efficient enough to condense all the product vapors. |
Problem: Product is contaminated with lower-boiling impurities.
| Possible Cause | Troubleshooting Step |
| Inefficient Fractionation | Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser to improve separation. Control the heating rate to ensure a slow and steady distillation. |
| Bumping of the Liquid | Use a magnetic stirrer or boiling chips to ensure smooth boiling. This prevents sudden flashes of liquid into the condenser. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | As mentioned in the FAQs, standard silica gel is not ideal. Switch to an amine-functionalized silica gel (KP-NH) or a reversed-phase C18 column. |
| Incorrect Mobile Phase | Optimize the solvent system through thin-layer chromatography (TLC) first. For normal phase, a gradient of ethyl acetate in hexanes with 1-2% triethylamine is a good starting point. For reversed-phase, a gradient of acetonitrile in water or methanol in water can be effective. |
| Column Overloading | Do not load too much crude material onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
Problem: The product elutes with a tailing peak.
| Possible Cause | Troubleshooting Step |
| Strong Interaction with Silica | Add a small amount of a competing base, like triethylamine or ammonia, to the eluent to block the acidic sites on the silica gel. |
| Presence of Acidic Impurities | Consider a pre-purification workup. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
Quantitative Data Summary
The following table summarizes the expected outcomes of different purification methods. Please note that actual results may vary depending on the specific experimental conditions and the composition of the crude mixture.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Suitable for large scales; effective for removing non-volatile impurities. | Can lead to thermal degradation if not controlled properly; may not separate impurities with close boiling points. |
| Column Chromatography (Amine-functionalized Silica) | >99% | 70-90% | High resolution separation; avoids issues with acidic silica. | More expensive stationary phase; may require solvent optimization. |
| Column Chromatography (Standard Silica with Amine Additive) | 95-99% | 65-85% | Cost-effective. | Peak tailing can still be an issue; removal of the amine additive from the final product is necessary. |
| Acid-Base Extraction | 90-95% (as a pre-purification step) | >90% | Good for removing non-basic organic impurities and acidic impurities. | Does not remove other basic impurities; requires subsequent purification. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once the desired vacuum is reached (typically <1 mmHg), gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction at the expected boiling point. For the similar compound 4,4-Diethoxy-N,N-dimethyl-1-butanamine, the boiling point is reported to be 140-150 °C at 15-20 mmHg. The boiling point of the target compound will be slightly different.
-
Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 2: Column Chromatography on Amine-Functionalized Silica
-
TLC Analysis: Determine a suitable mobile phase using TLC plates coated with amine-functionalized silica. A good starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a chromatography column with amine-functionalized silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Optimizing reaction conditions for 4,4-Diethoxy-N-methylbutan-1-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Grignard reaction and reductive amination. Each route has its own set of advantages and challenges, which are summarized in the data presentation section.
Q2: I am observing a low yield in my Grignard reaction. What are the potential causes and solutions?
A2: Low yields in Grignard reactions are a common issue. Key factors to investigate include the quality of the magnesium and solvent, the presence of moisture, and the reaction temperature. Ensure all glassware is flame-dried, use fresh, anhydrous solvents, and consider activating the magnesium turnings with a small crystal of iodine. Maintaining a low temperature during the addition of the Grignard reagent can also minimize side reactions.
Q3: My reductive amination reaction is not proceeding to completion. How can I improve the conversion?
A3: Incomplete conversion in reductive amination can be due to several factors. The pH of the reaction medium is critical; it should be mildly acidic (typically pH 5-6) to facilitate imine formation without deactivating the amine nucleophile. The choice of reducing agent is also important, with sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being preferred for their selectivity. Additionally, removing water as it forms, for instance with molecular sieves, can drive the equilibrium towards the imine intermediate.
Q4: I am seeing significant amounts of the dialkylated by-product in my reaction. How can I favor the formation of the desired mono-N-methylated product?
A4: Over-alkylation is a common challenge, particularly in direct alkylation methods. Reductive amination offers better control over mono-alkylation compared to direct alkylation with methyl halides. Using a stoichiometric amount of the aldehyde and a slight excess of the amine can favor the formation of the secondary amine. If using direct alkylation, consider using a large excess of the primary amine to statistically favor mono-alkylation, though this may complicate purification.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved by fractional distillation under reduced pressure. The acetal functionality is sensitive to acid, so care should be taken to avoid acidic conditions during workup and purification to prevent hydrolysis back to the aldehyde. A final wash with a mild basic solution (e.g., saturated sodium bicarbonate) before distillation is recommended.
Data Presentation
| Parameter | Grignard Reaction | Reductive Amination |
| Starting Materials | 3-chloropropyl-N-methylamine, Magnesium, Triethyl orthoformate | 4,4-diethoxybutan-1-amine and formaldehyde (or paraformaldehyde), OR 4-aminobutyraldehyde diethyl acetal and methylamine |
| Key Reagents | Iodine (activator) | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) |
| Typical Solvents | Anhydrous THF or Diethyl ether | Dichloromethane (DCM) or Methanol |
| Reaction Temperature | Reflux for Grignard formation, 0°C to room temperature for addition | Room temperature |
| Reported Yields | ~75% (for N,N-dimethyl analog)[1] | Generally high, often >80% |
| Advantages | Can be a one-pot synthesis from a chloro-amine precursor. | Milder reaction conditions, high selectivity for the secondary amine, tolerates a wider range of functional groups. |
| Disadvantages | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and can be difficult to handle, potential for side reactions. | May require the synthesis of the starting amine or aldehyde, potential for side reactions if pH and temperature are not controlled. |
Experimental Protocols
Method 1: Grignard Reaction
This protocol is adapted from the synthesis of the analogous 4,4-Diethoxy-N,N-dimethylbutan-1-amine.[1]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
3-chloropropyl-N-methylamine
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Triethyl orthoformate
-
Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard glassware for inert atmosphere reactions (flame-dried)
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
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Add a small portion of a solution of 3-chloropropyl-N-methylamine in anhydrous THF to the flask.
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Initiate the reaction by gentle heating. Once the Grignard reaction starts (indicated by a color change and gentle reflux), add the remaining 3-chloropropyl-N-methylamine solution dropwise to maintain a steady reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
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Add triethyl orthoformate dropwise from the dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield this compound.
Method 2: Reductive Amination
Materials:
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4,4-diethoxybutan-1-amine
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Paraformaldehyde
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Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,4-diethoxybutan-1-amine in dichloromethane (DCM), add paraformaldehyde.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or aminal.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride in DCM.
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Slowly add the slurry of the reducing agent to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Mandatory Visualization
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Stability of 4,4-Diethoxy-N-methylbutan-1-amine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,4-diethoxy-N-methylbutan-1-amine under acidic conditions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
A1: this compound contains an acetal functional group, which is generally unstable and susceptible to hydrolysis under acidic conditions. This reaction, known as deprotection, cleaves the acetal to yield 4-(methylamino)butanal and two molecules of ethanol. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of the acetal group is significantly influenced by pH. The rate of hydrolysis dramatically increases as the pH decreases.[1][2] For instance, the hydrolysis rate can decrease by a factor of three when the pH is raised from 5.0 to 5.5.[1][2] The compound is relatively stable at neutral pH (pH 7.4).[1]
Q3: What are the expected products of acidic hydrolysis of this compound?
A3: Under acidic conditions, this compound will hydrolyze to form 4-(methylamino)butanal and ethanol. The reaction is an equilibrium, so using a large excess of water can help drive the reaction to completion.[3][4]
Q4: Will the amine group in this compound influence its stability in acid?
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
A5: To prevent degradation, this compound should be stored under neutral or slightly basic conditions, protected from moisture and acidic vapors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Acetal Deprotection | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Insufficient water to drive the equilibrium. | 1. Increase the amount of acid catalyst slightly, or use a stronger acid. 2. Monitor the reaction progress using techniques like TLC or NMR and extend the reaction time as needed. 3. Ensure a sufficient excess of water is present in the reaction mixture.[3][4] |
| Formation of Side Products | 1. Acid concentration is too high, or the temperature is too elevated, leading to degradation of the product aldehyde. 2. The aldehyde product is unstable under the reaction conditions. | 1. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) or dilute HCl).[3] 2. Consider performing the reaction at a lower temperature. 3. If the aldehyde is particularly sensitive, consider an in-situ trapping of the product. |
| Difficulty in Isolating the Aldehyde Product | 1. The aldehyde product is water-soluble. 2. The product is volatile. | 1. Use extraction with an appropriate organic solvent. Salting out the aqueous layer might improve extraction efficiency. 2. Use caution during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). |
Quantitative Data on Acetal Stability
| pH | Half-life (t½) | Relative Hydrolysis Rate |
| 5.0 | 32.33 ± 0.90 h | 1.00 |
| 5.5 | ~97 h | ~0.33 |
| 6.0 | ~291 h | ~0.11 |
| 6.5 | ~1746 h | ~0.018 |
| 7.4 | Stable (no measurable hydrolysis over 7 days) | ~0 |
Data adapted from a study on a structurally related ketal, intended for estimation purposes.[1][2]
Experimental Protocols
Protocol for Monitoring the Acid-Catalyzed Hydrolysis of this compound by NMR Spectroscopy
This protocol is a general guideline for monitoring the hydrolysis of the acetal.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O)
-
Acid catalyst (e.g., deuterated trifluoroacetic acid (TFA-d) or DCl)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate deuterated solvent (e.g., acetonitrile-d₃) at a known concentration (e.g., 25 mM).
-
Prepare a stock solution of the acid catalyst in D₂O at a desired concentration.
-
In an NMR tube, combine a specific volume of the substrate stock solution with a specific volume of the acidic D₂O solution to achieve the desired final concentrations and pH.
-
Immediately acquire an initial ¹H NMR spectrum (t=0).
-
Continue to acquire NMR spectra at regular intervals to monitor the disappearance of the acetal signals (e.g., the characteristic CH proton of the acetal) and the appearance of the aldehyde proton signal.
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the starting material and product over time.
-
Plot the concentration of the starting material versus time to determine the rate of hydrolysis.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: A logical workflow for experiments involving acetal hydrolysis.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting guide for reactions involving 4,4-Diethoxy-N-methylbutan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxy-N-methylbutan-1-amine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as γ-methylaminobutyraldehyde diethyl acetal, is a chemical intermediate. Its primary application is in the synthesis of various active pharmaceutical ingredients (APIs), most notably triptan-class drugs used for the treatment of migraines, such as Rizatriptan.[1] The diethyl acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to participate in subsequent reactions.
Q2: What are the main safety hazards associated with this compound?
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q3: How should this compound be stored?
It is recommended to store this compound in a cool, dry place, away from incompatible materials. Due to its sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Troubleshooting Guide for Reactions
A primary use of this compound is in the Pictet-Spengler reaction to form tetrahydro-β-carboline structures, which are key intermediates in the synthesis of many alkaloids and pharmaceuticals. The following troubleshooting guide focuses on a typical Pictet-Spengler reaction with tryptamine.
Reaction Scheme:
Problem 1: Low or No Product Yield
Q: I am getting a low yield or no desired tetrahydro-β-carboline product. What are the potential causes and solutions?
A: Low or no product yield in a Pictet-Spengler reaction can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Acidity | The Pictet-Spengler reaction is acid-catalyzed. The in-situ hydrolysis of the diethyl acetal to the aldehyde and the subsequent cyclization both require acidic conditions. Ensure the pH of the reaction mixture is sufficiently acidic (typically pH 3-5). You can monitor the pH with pH paper. If the acidity is too low, carefully add more of the chosen acid catalyst (e.g., acetic acid, hydrochloric acid). |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. Strong acids at high concentrations can lead to side reactions and degradation of starting materials or product. Weaker acids like acetic acid are often sufficient. If using a strong acid like HCl, ensure it is used in catalytic amounts and the reaction temperature is controlled. |
| Reaction Temperature Too Low | While high temperatures can cause degradation, the reaction may not proceed at a sufficient rate if the temperature is too low. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC. |
| Poor Quality Starting Materials | Impurities in either the tryptamine or the this compound can interfere with the reaction. Ensure the purity of your starting materials. If necessary, purify the starting materials before use. |
| Premature Hydrolysis of the Acetal | If the this compound is exposed to acidic conditions for an extended period before the addition of tryptamine, the generated aldehyde may be unstable. It is best to generate the aldehyde in situ in the presence of the tryptamine. |
| Presence of Water | While water is a product of the imine formation and acetal hydrolysis, an excessive amount of water at the beginning of the reaction can dilute the reactants and acid catalyst, hindering the reaction rate. Ensure your solvents are appropriately dried if the protocol calls for it. |
Problem 2: Formation of Side Products
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
A: The formation of side products is a common issue. Here are some likely culprits and how to address them:
-
Oxidation of the Tetrahydro-β-carboline: The desired product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. This leads to the formation of the corresponding aromatic β-carboline.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
-
Polymerization of the Aldehyde: The aldehyde intermediate generated from the deprotection of this compound can undergo self-condensation or polymerization under acidic conditions, especially if the tryptamine is not present in a sufficient concentration to trap it.
-
Solution: Ensure that the tryptamine is present when the acetal is hydrolyzed. A slight excess of the tryptamine can sometimes be beneficial.
-
-
N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides. While less common under these reaction conditions, it is a possibility.
-
Solution: Use of an inert atmosphere and avoiding strong oxidizing agents in the workup will minimize this side product.
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have unreacted starting materials on your TLC.
-
Solution: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Problem 3: Difficult Product Purification
Q: I am having difficulty purifying my tetrahydro-β-carboline product by column chromatography. What can I do?
A: Purification of the basic tetrahydro-β-carboline product can be challenging due to its polarity and potential for streaking on silica gel.
| Issue | Recommended Solution |
| Product Streaking on Silica Gel | The basic nitrogen atom of the product can interact strongly with the acidic silica gel, causing streaking. |
| 1. Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt3) or ammonia in methanol/dichloromethane is effective.[3] | |
| 2. Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. | |
| Co-elution of Impurities | If side products have similar polarities to your desired product, separation can be difficult. |
| 1. Optimize your eluent system. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent system (e.g., ethyl acetate/methanol with a basic modifier) can improve separation. | |
| 2. Consider recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | |
| Product is an Oil | If the product is an oil and difficult to purify by chromatography, consider converting it to a salt. |
| Treatment with an acid (e.g., HCl in ether) can precipitate the hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated by treatment with a base. |
Experimental Protocols
Key Experiment: Synthesis of 1-((N-methylamino)propyl)-1,2,3,4-tetrahydro-β-carboline
This protocol describes a typical Pictet-Spengler reaction between tryptamine and this compound.
Materials:
-
Tryptamine
-
This compound
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Eluent for column chromatography (e.g., Dichloromethane/Methanol/Triethylamine gradient)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of dichloromethane and acetic acid (e.g., a 2:1 v/v mixture).
-
To this solution, add this compound (1.1 eq) dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 1% triethylamine).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
Visualizations
Logical Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Pictet-Spengler Reaction Mechanism
Caption: Key steps of the Pictet-Spengler reaction.
References
Technical Support Center: Synthesis of 4,4-Diethoxy-N-methylbutan-1-amine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine. It provides troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound via reductive amination of 4,4-diethoxybutanal with methylamine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in this reductive amination. The primary areas to investigate are the formation of the intermediate imine, the choice and effectiveness of the reducing agent, and the overall reaction conditions.
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Incomplete Imine Formation: The initial reaction between 4,4-diethoxybutanal and methylamine to form the corresponding imine is a reversible equilibrium. To drive the reaction towards the imine, it is crucial to remove the water formed as a byproduct.[1][2]
-
Solution:
-
Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), in the reaction mixture.
-
If the solvent allows, azeotropic removal of water using a Dean-Stark apparatus can be effective.
-
-
-
Ineffective Reduction: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting aldehyde.
-
Solution:
-
Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol, leading to lower yields of the desired amine.[1][3] It is often better to use a milder reducing agent that shows selectivity for the iminium ion.[1][4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for reductive aminations as it is less likely to reduce the starting aldehyde.[4][5][6]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 5-6), which favor iminium ion formation.[2] However, it is highly toxic.
-
-
-
Suboptimal Reaction Conditions:
-
Solution:
-
pH Control: The formation of the iminium ion is favored under slightly acidic conditions (typically pH 5-6). This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.
-
Temperature: While imine formation can sometimes be favored by gentle heating, the reduction step is typically carried out at room temperature or below to minimize side reactions.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of methylamine can help drive the imine formation.
-
-
Q2: I am observing a significant amount of a side product that I suspect is the dialkylated amine. How can I prevent this?
The formation of the tertiary amine, N,N-bis(4,4-diethoxybutyl)methylamine, is a common side reaction when using a primary amine in reductive amination. This occurs because the product, a secondary amine, can react further with the aldehyde.[4]
-
Solution:
-
Stepwise Procedure: A two-step procedure can be employed. First, form the imine by reacting 4,4-diethoxybutanal with methylamine, and after confirming its formation (e.g., by TLC or NMR), add the reducing agent.[4][7]
-
Control Stoichiometry: Use a slight excess of the primary amine (methylamine) relative to the aldehyde to minimize the chance of the secondary amine product reacting with the remaining aldehyde.
-
Slow Addition of Aldehyde: Adding the 4,4-diethoxybutanal slowly to the reaction mixture containing methylamine and the reducing agent can help to keep the concentration of the aldehyde low, thus disfavoring the second alkylation.
-
Q3: My starting aldehyde is being converted to 4,4-diethoxybutan-1-ol. How do I avoid this?
The reduction of the starting aldehyde to the corresponding alcohol is a common side reaction, especially when using a strong, non-selective reducing agent.
-
Solution:
-
Choice of Reducing Agent: As mentioned in Q1, avoid strong reducing agents like sodium borohydride if possible, or add it only after complete imine formation.[1][3] Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4][5][6]
-
One-Pot vs. Stepwise: In a one-pot reaction where all reagents are mixed, a selective reducing agent is crucial. If using a less selective reducing agent, a stepwise approach is recommended.[4][7]
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for this reaction?
The choice of solvent can influence the reaction rate and yield.
-
For reductive aminations using sodium triacetoxyborohydride, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[4][5] Tetrahydrofuran (THF) is also a suitable option.[5]
-
When using sodium borohydride or sodium cyanoborohydride, alcoholic solvents such as methanol or ethanol are often employed.[8]
Q5: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting materials (4,4-diethoxybutanal and methylamine, though the latter can be difficult to visualize) and the formation of the product. Staining with potassium permanganate or ninhydrin can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the starting materials, the desired product, and any side products in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton signal (around 9.7 ppm) and the appearance of new signals corresponding to the product.
Q6: What is the best method for purifying the final product?
The purification method will depend on the nature of the impurities.
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. The product is a base, so washing the organic layer with a dilute acid solution will extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. This is an effective way to separate it from neutral organic impurities.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be used. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from sticking to the acidic silica gel) is often effective.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Can reduce the starting aldehyde/ketone |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Selective for imines over carbonyls at neutral pH | Highly toxic (releases HCN in acidic conditions) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE, THF | Mild, highly selective for imines, not water-sensitive | More expensive than NaBH₄ |
Experimental Protocols
General Protocol for the Reductive Amination of 4,4-Diethoxybutanal with Methylamine using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4,4-Diethoxybutanal
-
Methylamine (e.g., as a solution in THF or as a salt like methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of 4,4-diethoxybutanal (1.0 eq) in anhydrous DCM or DCE (5-10 mL per mmol of aldehyde) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq).
-
If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq).
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-24 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
4,4-Diethoxy-N-methylbutan-1-amine storage and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 4,4-Diethoxy-N-methylbutan-1-amine (CAS: 114094-45-0).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored under controlled conditions. Key recommendations include refrigeration at 2-8°C, protection from light, and storage under an inert atmosphere such as argon.[1][2][3] This compound is known to be moisture-sensitive, and proper storage is crucial to prevent degradation.[3]
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway for this compound is the acid-catalyzed hydrolysis of the diethyl acetal functional group.[1][4][5] In the presence of acidic contaminants and moisture, the acetal can hydrolyze to form 4-(methylamino)butanal and two equivalents of ethanol. The compound is generally stable under basic conditions.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be suspected if you observe changes in the physical appearance of the compound, such as a color change from colorless/pale yellow to brown, or the presence of particulates. Analytically, the presence of the aldehyde degradation product can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A new peak corresponding to the aldehyde proton (-CHO) would be visible in the 1H NMR spectrum, typically around 9.7 ppm.
Q4: Is this compound compatible with all types of laboratory plastics?
A4: For long-term storage, it is recommended to use glass containers, specifically amber glass vials with tight-fitting caps, to protect from light. Some sources suggest that polyethylene or polypropylene containers may also be suitable.[3] It is advisable to consult a chemical compatibility chart to ensure that your specific containers and handling materials are appropriate.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent Experimental Results
If you are experiencing variability in your experimental outcomes when using this compound, it could be due to compound degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Visible Impurities or Color Change in the Reagent
The presence of visible impurities or a change in color can indicate degradation or contamination.
| Observation | Potential Cause | Recommended Action |
| Color Change (Colorless to Yellow/Brown) | Oxidation or degradation. | Perform a purity analysis (See Experimental Protocols). If significant degradation is confirmed, discard the sample. |
| Presence of Precipitate/Solids | Polymerization of degradation products or contamination. | Do not use the reagent. Discard and obtain a new batch. |
| Cloudy Appearance | Moisture contamination. | Verify the integrity of the container seal. If moisture is suspected, a fresh sample should be used for critical experiments. |
Degradation Pathway
The primary degradation mechanism for this compound is acid-catalyzed hydrolysis of the acetal.
References
Technical Support Center: Purification of 4,4-Diethoxy-N-methylbutan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxy-N-methylbutan-1-amine. The following sections address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from the synthetic route, typically a reductive amination of 4,4-diethoxybutanal with methylamine, and from the inherent stability of the molecule. Common impurities include:
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Unreacted Starting Materials: Residual 4,4-diethoxybutanal and methylamine.
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Over-alkylation Product: 4,4-Diethoxy-N,N-dimethylbutan-1-amine, formed if the secondary amine product reacts further.
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Aldehyde Reduction Byproduct: 4,4-Diethoxybutan-1-ol, resulting from the reduction of the starting aldehyde by the reducing agent.
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Hydrolysis Products: 4-(Methylamino)butanal and ethanol, formed by the hydrolysis of the acetal group, which can be catalyzed by acidic conditions or water.[1][2][3]
Q2: My final product is showing a low pH and seems to be degrading. What could be the cause?
A2: A low pH is likely due to insufficient quenching of an acidic catalyst or the formation of acidic byproducts during the reaction or workup. The acetal functional group in this compound is susceptible to acid-catalyzed hydrolysis, especially in the presence of water.[1][2][3] This degradation will lead to the formation of an aldehyde and ethanol, reducing the purity of your product. Ensure that any acidic reagents are thoroughly neutralized during the workup. The compound is also moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., argon) at the recommended temperature of 2-8°C to prevent degradation.[4]
Q3: I'm seeing significant peak tailing during HPLC or GC analysis of my purified product. How can I improve the peak shape?
A3: Peak tailing of basic amines like this compound is a common issue in chromatography, particularly on silica-based columns. This is due to strong interactions between the basic amine and acidic silanol groups on the stationary phase.[5] To mitigate this:
-
For HPLC: Use a mobile phase with a pH adjusted to be in the basic range to deprotonate the amine. Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can also help by neutralizing the active sites on the column.[5]
-
For GC: Ensure the GC column is properly deactivated. Specialized columns for amine analysis, often treated with a base like potassium hydroxide (KOH), are recommended.[6]
Q4: During vacuum distillation, I'm experiencing bumping or decomposition of my product. What are the best practices for distilling this compound?
A4: Amines can be prone to decomposition at elevated temperatures. To safely distill this compound:
-
Use a vacuum: This lowers the boiling point and reduces the risk of thermal degradation.
-
Maintain a controlled temperature: Use a water or oil bath to ensure even heating and avoid localized overheating.
-
Ensure a leak-free system: Leaks will compromise the vacuum and can lead to oxidation of the product at high temperatures.[1]
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Use a stirring mechanism: A magnetic stir bar will ensure smooth boiling and prevent bumping.
Q5: My column chromatography purification on silica gel is giving poor separation and low yield. What can I do differently?
A5: The acidic nature of silica gel can lead to the issues you are observing with a basic compound like this compound.[5] Consider the following:
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Deactivate the silica gel: You can pre-treat the silica gel with a solution of triethylamine in your eluent to neutralize the acidic sites.
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Add a competing amine to the eluent: Including a small percentage (e.g., 0.5-2%) of triethylamine or ammonia in your mobile phase can significantly improve the chromatography by preventing the product from sticking to the column.[5]
-
Use an alternative stationary phase: Basic alumina or amine-functionalized silica gel are excellent alternatives to standard silica gel for the purification of basic amines and can provide better separation and yield.[7]
Quantitative Data Summary
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin | Impact on Purity |
| 4,4-Diethoxybutanal | C₈H₁₆O₃ | 160.21 | Unreacted starting material | Can be difficult to separate by distillation due to similar boiling point. |
| Methylamine | CH₅N | 31.06 | Unreacted starting material | Highly volatile, usually removed during solvent evaporation. |
| 4,4-Diethoxy-N,N-dimethylbutan-1-amine | C₁₀H₂₃NO₂ | 189.30 | Over-alkylation | Can be challenging to separate from the desired product due to similar properties. |
| 4,4-Diethoxybutan-1-ol | C₈H₁₈O₃ | 162.23 | Aldehyde reduction | May be separable by distillation or chromatography. |
| 4-(Methylamino)butanal | C₅H₁₁NO | 101.15 | Acetal hydrolysis | Can lead to further side reactions and degradation. |
| Ethanol | C₂H₆O | 46.07 | Acetal hydrolysis | Usually easily removed due to its high volatility. |
Experimental Protocols
General Purification Workflow
Below is a general workflow for the purification of this compound from a crude reaction mixture.
Caption: General workflow for the purification of this compound.
Detailed Methodologies
1. Acid-Base Extraction (Post-Reaction Workup)
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After the reaction is complete, cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding a saturated aqueous solution of a mild base, such as sodium bicarbonate, until the evolution of gas ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
2. Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation, ensuring all glassware is dry and joints are properly sealed.
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Add the crude product to the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in a water or oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
3. Column Chromatography (for high purity)
-
Stationary Phase Preparation:
-
Option A (Standard Silica Gel with Amine Additive): Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 1% triethylamine. Pour the slurry into the chromatography column and allow it to pack.
-
Option B (Basic Alumina): Prepare a slurry of basic alumina in the eluent and pack the column.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationships and Signaling Pathways
The following diagram illustrates the potential degradation pathway of this compound via acid-catalyzed hydrolysis.
Caption: Degradation pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 114094-45-0|this compound|BLD Pharm [bldpharm.com]
- 3. 114094-45-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. anaxlab.com [anaxlab.com]
- 7. Chromatography [chem.rochester.edu]
Challenges in the scale-up synthesis of 4,4-Diethoxy-N-methylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the critical reductive amination step.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | The reaction between 4,4-diethoxybutanal and methylamine is an equilibrium. On a larger scale, inefficient mixing or inadequate water removal can hinder imine formation. Solutions: - Monitor Imine Formation: Before adding the reducing agent, monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aldehyde. - Water Removal: While not always necessary with efficient reducing agents, for sluggish reactions, consider the use of dehydrating agents like anhydrous magnesium sulfate or molecular sieves. However, this adds complexity to the workup on a large scale. |
| Ineffective Reduction | The chosen reducing agent may be unsuitable for the scale, or its activity may be compromised. Solutions: - Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity for imines over aldehydes, which is crucial for a one-pot reaction. Sodium borohydride can be used in a two-step process after confirming imine formation.[1] - Reagent Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. An excess (e.g., 1.2-1.5 equivalents) is common to drive the reaction to completion. |
| Side Reactions | Over-alkylation or reduction of the starting aldehyde can significantly lower the yield of the desired product. Solutions: - Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to favor the formation of the desired secondary amine over the tertiary amine. - Temperature Control: Maintain a controlled temperature during the addition of the reducing agent to prevent runaway reactions and minimize side product formation. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Over-alkylation Byproduct | The desired product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine impurity. Solution: - Control Reactant Addition: On a large scale, the slow and controlled addition of 4,4-diethoxybutanal to the solution of methylamine can help maintain a higher relative concentration of the primary amine, thus minimizing over-alkylation. |
| Unreacted Starting Material | Incomplete reaction can leave residual 4,4-diethoxybutanal or methylamine. Solution: - Reaction Monitoring: Use in-process controls (e.g., GC, HPLC) to monitor the reaction progress and ensure it goes to completion before workup. |
| Aldehyde Reduction | The reducing agent may have reduced the starting 4,4-diethoxybutanal to the corresponding alcohol (4,4-diethoxybutan-1-ol). Solution: - Selective Reducing Agent: Employ a milder and more selective reducing agent like STAB, which preferentially reduces the iminium ion over the aldehyde.[1] |
| Hydrolysis of Acetal | The acetal group is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde, which can then undergo other side reactions. Solution: - pH Control: Maintain the reaction and workup conditions under neutral or slightly basic pH to prevent acetal hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up production of this compound?
A1: The most common and scalable route is a one-pot reductive amination of 4,4-diethoxybutanal with methylamine using a selective reducing agent like sodium triacetoxyborohydride (STAB). This method is generally preferred for its operational simplicity and reduced cycle time.
Q2: How can I minimize the formation of the tertiary amine byproduct, N,N-bis(4,4-diethoxybutyl)methylamine?
A2: To minimize over-alkylation, it is crucial to control the stoichiometry of your reactants. Using a slight excess of methylamine and adding the 4,4-diethoxybutanal in a controlled manner to the methylamine solution can significantly reduce the formation of the tertiary amine impurity.
Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?
A3: Key parameters to monitor include:
-
Temperature: Especially during the addition of the reducing agent to control exotherms.
-
Reaction Progress: In-process monitoring (GC, HPLC) to track the consumption of starting materials and formation of the product.
-
pH: Maintain a neutral to slightly basic pH during the reaction and workup to protect the acetal group.
-
Stirring Rate: Ensure efficient mixing, which is critical for mass transfer on a larger scale.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: The primary purification method is typically distillation under reduced pressure (vacuum distillation). Given the basic nature of the amine, an initial acid-base workup can be employed to remove non-basic impurities. The crude amine can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.
Q5: Are there any safety concerns I should be aware of during the scale-up?
A5: Yes. The reductive amination can be exothermic, so controlled addition of reagents and adequate cooling are essential. If using sodium borohydride, be aware that it reacts with protic solvents like methanol to produce hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area, and appropriate personal protective equipment is used, as this compound is classified as harmful if swallowed and can cause skin and eye irritation.
Experimental Protocols
Representative Scale-Up Protocol for Reductive Amination
Disclaimer: This is a representative protocol and should be optimized for specific equipment and scale.
-
Reaction Setup: A suitable reactor is charged with a solution of methylamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane. The solution is cooled to 0-5 °C with stirring.
-
Aldehyde Addition: 4,4-diethoxybutanal (1.0 equivalent) is added dropwise to the cooled methylamine solution, maintaining the internal temperature below 10 °C. The mixture is stirred for 1-2 hours at this temperature to allow for imine formation.
-
Reduction: Sodium triacetoxyborohydride (1.2 equivalents) is added portion-wise, ensuring the temperature does not exceed 15 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until reaction completion is confirmed by GC or HPLC.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions and Outcomes
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| 4,4-diethoxybutanal | 10 g | 1 kg | 50 kg |
| Methylamine (equiv.) | 1.1 | 1.15 | 1.2 |
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv.) | NaBH(OAc)₃ (1.3 equiv.) | NaBH(OAc)₃ (1.3 equiv.) |
| Solvent Volume | 100 mL | 10 L | 500 L |
| Reaction Time | 12 h | 18 h | 24 h |
| Typical Yield | 85% | 80% | 75% |
| Purity (by GC) | >98% | >97% | >96% |
| Major Impurity | Tertiary Amine (<1%) | Tertiary Amine (1-2%) | Tertiary Amine (2-3%) |
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis issues.
Caption: Reaction pathway and potential side reactions.
References
Validation & Comparative
A Comparative Guide to the Analytical Methods for 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods suitable for the qualitative and quantitative analysis of 4,4-Diethoxy-N-methylbutan-1-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of this compound. This document outlines various chromatographic and spectroscopic methods, presenting their principles, experimental protocols, and comparative performance data to aid researchers in choosing the most suitable approach for their specific needs.
Overview of Analytical Techniques
The analysis of this compound presents a unique challenge due to the presence of a secondary amine, which lacks a strong chromophore for UV detection, and an acetal functional group, which can be sensitive to certain analytical conditions. The primary analytical strategies involve chromatographic separation coupled with either derivatization to enhance detectability or the use of universal detection methods like mass spectrometry. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for structural elucidation and quantitative analysis.
The main analytical methods covered in this guide are:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC) with derivatization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , including quantitative NMR (qNMR)
Comparative Data of Analytical Methods
The following table summarizes the key performance parameters of the different analytical methods for the analysis of aliphatic amines, which is the reactive moiety in this compound. The data is based on studies of similar aliphatic amines and provides an estimate of the expected performance for the target compound.
| Method | Technique | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Precision (RSD) |
| GC-MS | Gas Chromatography-Mass Spectrometry | Pentafluorobenzoyl chloride (PFBCl) | 0.117-1.527 pg/mL[1] | Not specified | 0.15 pg/mL - 50 ng/mL[1] | < 8%[1] |
| GC-MS | Gas Chromatography-Mass Spectrometry | Isobutyl chloroformate (IBCF) | 0.08-0.01 ng/m³ (in air samples) | Not specified | Not specified | 1.0-4.4%[2] |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | 3-Nitro-2-naphthylamine | Not specified | Not specified | Not specified | Not specified |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Halogenated nitrobenzenes | Not specified | Not specified | Not specified | Not specified |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | o-Phthalaldehyde (OPA) / 3-Mercaptopropionic acid (3-MPA) | Not specified | Not specified | 25 - 250 µmol/L[1] | 1.2-4.9% (peak area)[1] |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 0.01 mg/g | 0.03 mg/g | 0.03 - 1.5 mg/g | Not specified |
| qNMR | Quantitative Nuclear Magnetic Resonance | Not applicable | Analyte dependent | Analyte dependent | Wide dynamic range | High |
Note: The performance of these methods for this compound may vary and requires method-specific validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. It is crucial to consider the stability of the diethoxy acetal group under the chosen experimental conditions, particularly pH and temperature, to prevent hydrolysis. Mildly alkaline conditions are generally preferred for derivatization of the amine without affecting the acetal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is necessary to increase its volatility and improve chromatographic peak shape.
Protocol for Derivatization with Pentafluorobenzoyl Chloride (PFBCl):
-
Sample Preparation: Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Derivatization:
-
To the sample solution, add an equal volume of a bicarbonate buffer (pH 10.5).[1]
-
Add an excess of pentafluorobenzoyl chloride solution in the same solvent.
-
Vortex the mixture for 1-2 minutes and allow it to react at room temperature for 15-30 minutes.
-
Separate the organic layer, wash with dilute acid and then water, and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a versatile technique for the separation of a wide range of compounds. Since this compound lacks a UV chromophore, pre-column derivatization is required for detection by UV or fluorescence detectors.
Protocol for Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl):
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile.
-
Derivatization:
-
To the sample solution, add a borate buffer (pH ~9-10).
-
Add an excess of FMOC-Cl solution in acetonitrile.
-
Mix and let the reaction proceed at room temperature for about 10 minutes.
-
Quench the excess FMOC-Cl with an amino acid solution (e.g., glycine) or a primary amine.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH). For example, start with 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).
Protocol for Qualitative and Quantitative NMR (qNMR):
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a ¹H NMR spectrum. For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Workflow for HPLC analysis with pre-column derivatization.
References
- 1. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of aliphatic and aromatic amines in indoor and outdoor air samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of 4,4-Diethoxy-N-methylbutan-1-amine
For researchers, scientists, and professionals in drug development, the accurate analysis of compounds like 4,4-Diethoxy-N-methylbutan-1-amine is critical for ensuring product purity, monitoring reaction kinetics, and conducting metabolic studies. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of this secondary amine.
Challenges in Amine Analysis
The direct analysis of amines by Gas Chromatography (GC) can be challenging due to their polar nature, which often leads to poor chromatographic peak shapes, tailing, and reduced volatility.[1][2][3] To overcome these limitations, a derivatization step is frequently employed to enhance the volatility and thermal stability of the amine, thereby improving its chromatographic performance.[1][4]
GC-MS Method with Derivatization: A Proposed Protocol
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Objective: To prepare the sample and convert this compound into a more volatile and less polar derivative suitable for GC-MS analysis.
-
Reagents:
-
This compound standard
-
Pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as derivatizing agent
-
Pyridine (as a catalyst, if needed)
-
Ethyl acetate or other suitable organic solvent (GC grade)
-
Internal Standard (e.g., a structurally similar amine not present in the sample)
-
-
Procedure:
-
Prepare a stock solution of the this compound standard and the internal standard in the chosen solvent.
-
In a sealed vial, combine an aliquot of the sample (or standard solution) with the derivatizing agent.
-
If necessary, add a catalyst like pyridine.
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
Allow the reaction mixture to cool to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
GC Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar wax-type column.[4][5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the mode and temperature optimized for the specific application.
-
Oven Temperature Program: A temperature gradient will be necessary to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics of a derivatization-based GC-MS method for this compound, based on data from the analysis of similar amines. For comparison, typical performance data for High-Performance Liquid Chromatography (HPLC), a common alternative, is also presented.
| Parameter | GC-MS with Derivatization (Expected) | HPLC with UV or MS Detection (Typical) |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.5 - 20 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 5% |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes |
| Selectivity | High (Mass Spectrometry) | Moderate to High (Dependent on detector) |
| Sample Preparation | Derivatization required | May require derivatization for UV detection |
Note: The values presented for the GC-MS method are estimations based on the analysis of analogous compounds and would require experimental validation for this compound.
Comparison with Alternative Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful alternative for the analysis of amines.[2] It can often be performed without derivatization, especially when coupled with a mass spectrometer (LC-MS). For UV detection, derivatization may be necessary to introduce a chromophore. HPLC offers excellent precision and can be more suitable for thermally labile or non-volatile compounds.
Headspace GC (HS-GC):
For volatile amines, headspace GC is a simple and robust technique that minimizes sample preparation.[6] However, given the relatively high molecular weight (175.27 g/mol ) of this compound, its volatility may be insufficient for sensitive headspace analysis without heating, which could potentially lead to degradation.[7][8]
Visualizing the Workflow
To illustrate the logical flow of the proposed GC-MS analysis, the following diagram was generated using the DOT language.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS analysis of this compound, following a derivatization step, offers a highly sensitive and selective method for its identification and quantification. While alternative techniques like HPLC provide viable options, the choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For unambiguous identification, the mass spectral data from GC-MS is unparalleled. This guide provides a foundational framework for developing and comparing analytical methods for this and other structurally related amines.
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 7. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
A Comparative Performance Analysis of 4,4-Diethoxy-N-methylbutan-1-amine and 4,4-diethoxybutan-1-amine in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic routes. This guide provides an objective comparison of 4,4-Diethoxy-N-methylbutan-1-amine and 4,4-diethoxybutan-1-amine, two key intermediates in the synthesis of various pharmaceutical compounds, particularly tryptamine derivatives.
This comparison focuses on their chemical properties, reactivity, and performance in the context of the Fischer indole synthesis, a widely used method for constructing the indole core structure present in many bioactive molecules. The information presented herein is supported by physicochemical data and established principles of chemical reactivity to aid in the selection of the optimal reagent for specific synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4,4-diethoxybutan-1-amine is presented in Table 1. These properties influence their handling, reactivity, and solubility in various solvent systems.
| Property | This compound | 4,4-diethoxybutan-1-amine |
| Molecular Formula | C9H21NO2[1] | C8H19NO2[2] |
| Molecular Weight | 175.27 g/mol [1] | 161.24 g/mol [2] |
| CAS Number | 114094-45-0[1] | 6346-09-4[2] |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| pKa (estimated) | ~10.9 | ~10.78 |
Note: pKa values are estimated based on the values for N-methylbutylamine (10.9)[3][4][5][6] and n-butylamine (10.78)[7][8], respectively, due to structural similarities.
Reactivity and Performance Comparison
The primary structural difference between the two molecules is the nature of the amine group: this compound is a secondary amine, while 4,4-diethoxybutan-1-amine is a primary amine. This distinction has a significant impact on their reactivity, particularly their nucleophilicity and basicity.
Basicity: The pKa of the conjugate acid of an amine is a measure of its basicity. The estimated pKa of this compound (~10.9) is slightly higher than that of 4,4-diethoxybutan-1-amine (~10.78). This is attributed to the electron-donating inductive effect of the methyl group on the nitrogen atom of the secondary amine, which increases the electron density on the nitrogen and makes it a slightly stronger base.
Nucleophilicity and Steric Hindrance: In general, secondary amines are more nucleophilic than primary amines due to the electron-donating nature of the additional alkyl group. However, the presence of the methyl group in this compound also introduces greater steric hindrance around the nitrogen atom compared to the two hydrogen atoms in 4,4-diethoxybutan-1-amine.[9][10]
This interplay between enhanced nucleophilicity and increased steric hindrance can influence the rate and outcome of a reaction. In reactions where the electrophile is not sterically demanding, the higher nucleophilicity of the secondary amine is expected to lead to a faster reaction rate. Conversely, for reactions with bulky electrophiles, the steric hindrance of the N-methyl group may impede the reaction, potentially favoring the less hindered primary amine.
Application in Fischer Indole Synthesis of Tryptamines
A significant application of these amines is in the synthesis of tryptamines, a class of compounds with important pharmacological activities. The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and an aldehyde or ketone.[11][12] In the synthesis of tryptamines, this compound and 4,4-diethoxybutan-1-amine serve as precursors to the aldehyde component, which, after in-situ deprotection of the acetal, reacts with a substituted phenylhydrazine.
The logical workflow for this synthesis is depicted below:
Experimental Protocols
The following is a general experimental protocol for the Fischer indole synthesis of a tryptamine, which can be adapted for both this compound and 4,4-diethoxybutan-1-amine.
Objective: To synthesize a substituted tryptamine via the Fischer indole synthesis.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 equivalent)
-
This compound or 4,4-diethoxybutan-1-amine (1.1 equivalents)
-
Glacial acetic acid or a solution of sulfuric acid in a suitable solvent (e.g., ethanol, water)
-
Appropriate workup and purification solvents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride in the chosen acidic solvent.
-
Addition of Amine: Add the this compound or 4,4-diethoxybutan-1-amine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates and reaction conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired tryptamine.
Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Logical Framework for Reagent Selection
The choice between this compound and 4,4-diethoxybutan-1-amine will depend on the specific requirements of the synthesis.
Conclusion
Both this compound and 4,4-diethoxybutan-1-amine are valuable precursors in pharmaceutical synthesis. The secondary amine offers the potential for faster reaction rates due to its higher nucleophilicity, which may be advantageous in optimizing reaction times. However, the primary amine provides a less sterically hindered profile, which could be beneficial when working with bulky substrates to avoid potential side reactions or incomplete conversions.
Ultimately, the optimal choice will be dictated by the specific synthetic context, including the nature of the other reactants and the desired reaction outcomes. It is recommended that researchers and process chemists evaluate both reagents on a small scale to determine the most effective building block for their particular application.
References
- 1. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. microchem.fr [microchem.fr]
- 6. chembk.com [chembk.com]
- 7. n-Butylamine - Wikipedia [en.wikipedia.org]
- 8. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to 4,4-Diethoxy-N-methylbutan-1-amine and 4,4-dimethoxy-N-methylbutan-1-amine for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks and intermediates is paramount to the efficiency and success of a synthetic route. 4,4-Diethoxy-N-methylbutan-1-amine and 4,4-dimethoxy-N-methylbutan-1-amine are two such intermediates, valuable for their masked aldehyde functionality and the presence of a secondary amine. The primary distinction between these two molecules lies in the nature of the acetal protecting group—diethyl versus dimethyl—which significantly influences their chemical properties and performance in multi-step syntheses. This guide provides a detailed comparison of these two compounds, supported by physico-chemical data and general principles of organic chemistry, to aid researchers in selecting the optimal intermediate for their specific synthetic needs.
Physico-Chemical Properties: A Comparative Overview
A summary of the key physical and chemical properties of this compound and its dimethoxy analog is presented below. It is important to note that while data for the diethoxy N-methyl compound is available, some data for the dimethoxy N-methyl variant is inferred from its closely related N,N-dimethyl analog due to the scarcity of direct experimental values.
| Property | This compound | 4,4-dimethoxy-N-methylbutan-1-amine |
| CAS Number | 114094-45-0[1] | Not readily available (19718-92-4 for N,N-dimethyl analog[2][3]) |
| Molecular Formula | C9H21NO2[1] | C8H19NO2 |
| Molecular Weight | 175.27 g/mol [1] | 161.24 g/mol |
| Boiling Point | Not readily available | ~160-162 °C (for N,N-dimethyl analog)[4] |
| Density | Not readily available (0.844 g/mL for N,N-dimethyl analog) | ~0.892 g/mL (for N,N-dimethyl analog)[2] |
| Refractive Index | Not readily available (n20/D 1.421 for N,N-dimethyl analog) | ~1.426 (for N,N-dimethyl analog)[2] |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, and ether (for N,N-dimethyl analog)[4] |
Performance Comparison: Stability and Synthetic Utility
The choice between a diethyl and a dimethyl acetal as a protecting group is a critical strategic decision in organic synthesis, primarily revolving around the desired stability of the protected group. Acetals are stable in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions.[5][6][7] The rate of this acid-catalyzed cleavage is the key performance differentiator between the diethoxy and dimethoxy variants.
Reactivity and Stability:
Based on established principles of organic chemistry, dimethyl acetals are generally less stable and therefore more reactive (i.e., more easily cleaved) under acidic conditions than their diethyl acetal counterparts . This difference in stability is primarily attributed to steric effects. The smaller methyl groups of the dimethoxy acetal offer less steric hindrance to the approach of water and acid catalysts during hydrolysis compared to the bulkier ethyl groups of the diethoxy acetal.
This differential stability allows for a nuanced approach to deprotection strategies in a synthetic sequence.
-
4,4-dimethoxy-N-methylbutan-1-amine is the preferred intermediate when mild acidic deprotection is required. This is particularly advantageous when other acid-sensitive functional groups are present in the molecule, and their preservation is critical.
-
This compound offers a more robust protecting group. It is the intermediate of choice when subsequent synthetic steps involve harsh acidic conditions under which a dimethyl acetal would be prematurely cleaved.
Applications in Drug Synthesis:
Both intermediates serve as precursors in the synthesis of various active pharmaceutical ingredients (APIs).
-
4,4-Diethoxy-N,N-dimethyl-1-butanamine , a closely related compound, is used as an intermediate in the synthesis of triptans such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[8]
-
4,4-Dimethoxy-N,N-dimethylbutan-1-amine is a key intermediate in the production of antihistamines like Fexofenadine and antiarrhythmic drugs such as Dronedarone.[4] It has also been implicated as an intermediate in the synthesis of Rizatriptan.
The selection between the two would depend on the specific reaction conditions tolerated by the other functional groups in the synthetic route towards these APIs.
Experimental Protocols
While specific protocols for the N-methyl variants are not extensively detailed in the literature, the following represents a general and plausible approach to their synthesis, adapted from established procedures for analogous compounds.
Synthesis of this compound
The synthesis of the diethyl acetal can be achieved via a Grignard reaction, as detailed for the analogous N,N-dimethyl compound.[9] A similar pathway would be employed for the N-methyl variant, starting from a suitably protected N-methylated aminopropyl halide.
Step 1: Preparation of the Grignard Reagent
-
Under a nitrogen atmosphere, charge a dry four-necked round-bottom flask with magnesium turnings.
-
Initiate the Grignard reaction by adding a small amount of a solution of 3-(N-methylamino)-1-chloropropane in an appropriate solvent (e.g., benzene or THF) and a crystal of iodine, and gently heat the mixture.
-
Once the reaction begins, add the remaining solution of 3-(N-methylamino)-1-chloropropane and triethyl orthoformate dropwise over several hours while maintaining reflux.
Step 2: Reaction and Work-up
-
After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by carefully adding an aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., benzene or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 3: Purification
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.
Proposed Synthesis of 4,4-dimethoxy-N-methylbutan-1-amine
A plausible synthesis for the dimethyl acetal would follow a similar Grignard-based protocol, substituting triethyl orthoformate with trimethyl orthoformate.
Step 1: Preparation of the Grignard Reagent
-
Follow the procedure for the diethoxy analog, charging a dry, nitrogen-flushed flask with magnesium turnings.
-
Initiate the Grignard formation with a solution of 3-(N-methylamino)-1-chloropropane.
Step 2: Reaction and Work-up
-
Once the Grignard reagent formation is underway, slowly and concurrently add the remaining 3-(N-methylamino)-1-chloropropane solution and trimethyl orthoformate while maintaining reflux.
-
After the addition is complete, maintain the reflux for several hours.
-
Cool the reaction mixture and perform an aqueous work-up as described for the diethoxy analog.
Step 3: Purification
-
After extraction and drying of the organic phase, remove the solvent via rotary evaporation.
-
Purify the resulting crude product by vacuum distillation to obtain 4,4-dimethoxy-N-methylbutan-1-amine.
Visualization of Synthetic Strategy
The choice between these two intermediates is a strategic one based on the required stability of the acetal protecting group in subsequent synthetic transformations. The following diagram illustrates this logical relationship.
Caption: Logical workflow for selecting between diethoxy and dimethoxy acetal intermediates.
References
- 1. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 19718-92-4 | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]
- 9. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Butan-1-amine Derivatives
For Immediate Release
A detailed comparative analysis of butan-1-amine and its N-alkylated derivatives using fundamental spectroscopic techniques—Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)—is presented. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven comparison of the spectroscopic signatures of these foundational aliphatic amines, facilitating their identification and characterization in various chemical contexts.
The substitution on the nitrogen atom, from a primary to a tertiary amine, induces distinct and predictable changes in the spectroscopic data. These shifts, meticulously cataloged in the subsequent tables, offer a reliable framework for structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy for butan-1-amine, N-methylbutan-1-amine, N-ethylbutan-1-amine, and N,N-dimethylbutan-1-amine.
Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | N-H Bend (cm⁻¹) |
| Butan-1-amine | 3370, 3290 (two bands)[1] | ~1000-1250[2] | ~1550-1650[2] |
| N-Methylbutan-1-amine | ~3300-3500 (one band) | ~1000-1250[2] | Not prominent |
| N-Ethylbutan-1-amine | ~3300-3500 (one band) | ~1000-1250[2] | Not prominent |
| N,N-Dimethylbutan-1-amine | Absent | ~1000-1250[2] | Absent |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | δ (ppm) for -CH₂-N- | δ (ppm) for N-H | δ (ppm) for N-CH₃/N-CH₂- | δ (ppm) for Butyl Chain |
| Butan-1-amine | ~2.68 | ~1.77 (broad s) | N/A | ~1.43 (quintet), ~1.33 (sextet), ~0.92 (t) |
| N-Methylbutan-1-amine | ~2.55 (t) | Variable (broad s) | ~2.42 (s) | ~1.45 (quintet), ~1.33 (sextet), ~0.91 (t) |
| N-Ethylbutan-1-amine | ~2.58 (t) | Variable (broad s) | ~2.60 (q), ~1.08 (t) | ~1.45 (quintet), ~1.35 (sextet), ~0.91 (t) |
| N,N-Dimethylbutan-1-amine | ~2.22 (t)[3] | Absent | ~2.21 (s)[3] | ~1.43 (quintet)[3], ~1.31 (sextet)[3], ~0.92 (t)[3] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | δ (ppm) for -CH₂-N- | δ (ppm) for N-CH₃/N-CH₂- | δ (ppm) for Butyl Chain |
| Butan-1-amine | ~42.3 | N/A | ~36.5, ~20.3, ~14.0 |
| N-Methylbutan-1-amine | ~51.8 | ~36.5 | ~32.1, ~20.6, ~14.1 |
| N-Ethylbutan-1-amine | ~49.9 | ~44.5, ~15.5 | ~32.3, ~20.7, ~14.1 |
| N,N-Dimethylbutan-1-amine | ~59.3 | ~45.5 | ~29.4, ~20.7, ~14.1 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of the neat liquid amine sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-20 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process and reference the spectrum similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Visualized Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the structural relationships between the butan-1-amine derivatives and a typical experimental workflow for their spectroscopic analysis.
Caption: Structural relationship of butan-1-amine derivatives.
Caption: General workflow for spectroscopic analysis.
References
Validating the Structure of 4,4-Diethoxy-N-methylbutan-1-amine Derivatives: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of safe and effective drug development. For derivatives of 4,4-Diethoxy-N-methylbutan-1-amine, a versatile building block in pharmaceutical synthesis, rigorous structural validation is paramount to ensure the desired molecular architecture and rule out the presence of potentially confounding isomers or byproducts. This guide provides a comparative overview of key analytical techniques for validating the structure of these derivatives, complete with experimental data and detailed protocols.
Core Analytical Techniques
The primary methods for unambiguously determining the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In certain cases, X-ray crystallography can provide the ultimate proof of structure. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound derivatives.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.5 | t | 1H | CH(OEt)₂ |
| b | ~3.6 | m | 4H | OCH₂CH₃ |
| c | ~2.6 | t | 2H | CH₂N |
| d | ~2.4 | s | 3H | NCH₃ |
| e | ~1.6 | m | 2H | CH₂CH₂N |
| f | ~1.5 | m | 2H | CH₂CH(OEt)₂ |
| g | ~1.2 | t | 6H | OCH₂CH₃ |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~102 | CH(OEt)₂ |
| 2 | ~60 | OCH₂CH₃ |
| 3 | ~50 | CH₂N |
| 4 | ~36 | NCH₃ |
| 5 | ~32 | CH₂CH(OEt)₂ |
| 6 | ~25 | CH₂CH₂N |
| 7 | ~15 | OCH₂CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Fragmentation Pattern
Electron ionization (EI) is a common technique that leads to characteristic fragmentation of this compound derivatives. The primary fragmentation pathways involve cleavage alpha to the nitrogen atom and cleavage of the acetal group.
Table 3: Predicted Key Mass Fragments for this compound (MW: 175.27)
| m/z | Ion Structure | Fragmentation Pathway |
| 175 | [M]⁺ | Molecular Ion |
| 130 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |
| 102 | [CH(OCH₂CH₃)₂]⁺ | Cleavage of the C-C bond adjacent to the acetal |
| 73 | [CH₂(CH₂)₂NHCH₃]⁺ | Alpha-cleavage next to the nitrogen |
| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage with hydrogen rearrangement |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
-
-
Mass Spectrometry:
-
Set the ion source temperature to 200-250 °C.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the characteristic fragment ions.
Comparison of Alternatives and Isomers
A key aspect of structural validation is to differentiate the target molecule from potential isomers and byproducts that may arise during synthesis.
Table 4: Differentiating this compound from a Potential Isomer
| Compound | Structure | Key Differentiating NMR Feature | Key Differentiating MS Fragment |
| Target Molecule | CH₃NH(CH₂)₃CH(OEt)₂ | ¹H NMR: Acetal proton (CH) at ~4.5 ppm. | MS: Fragment at m/z 102 [CH(OEt)₂]⁺. |
| Isomer: 1,1-Diethoxy-2-(methylamino)butane | CH₃CH₂CH(NHCH₃)CH(OEt)₂ | ¹H NMR: No isolated acetal proton signal; different splitting patterns for the alkyl chain. | MS: Different fragmentation pattern, likely a prominent fragment from cleavage next to the nitrogen at a different position. |
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives.
Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy and mass spectrometry provides a robust framework for the structural validation of this compound derivatives. By carefully analyzing the spectral data and comparing it to expected values and potential isomers, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity of their downstream applications in drug discovery and development. For absolute stereochemical determination of chiral derivatives, X-ray crystallography would be the method of choice, provided suitable crystals can be obtained.
Characterization of Rizatriptan Impurity 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rizatriptan impurity 15, identified as N-(4-nitrobenzyl)aniline, alongside other known impurities of the anti-migraine drug Rizatriptan. The objective is to offer a comprehensive resource for the characterization and analysis of these compounds, supported by available experimental data and detailed methodologies.
Introduction to Rizatriptan and its Impurities
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients. This guide focuses on the characterization of Rizatriptan impurity 15 and provides a comparative overview with other known process-related and degradation impurities.
Impurity Profile Overview
A number of impurities associated with Rizatriptan have been identified and characterized in the scientific literature. For the purpose of this guide, we will compare Rizatriptan Impurity 15 with two other significant impurities: a process-related dimer impurity and a known degradation product.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Rizatriptan Impurity 15 | N-(4-nitrobenzyl)aniline | 10359-18-9 | C₁₃H₁₂N₂O₂ | 228.25 |
| Rizatriptan Dimer Impurity (EP Impurity A) | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine | 887001-08-3 | C₂₈H₃₅N₇ | 469.62 |
| Rizatriptan Degradation Product | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine | 5599-69-9 | C₁₂H₁₆N₂ | 188.27 |
Analytical Characterization Data
The following tables summarize the available analytical data for the characterization of Rizatriptan and its impurities. It is important to note that detailed experimental data for Rizatriptan Impurity 15 is not extensively available in the public domain. The data presented for other impurities is compiled from various research publications.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Data
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Purity (%) |
| Rizatriptan | - | 1.00 | - |
| Rizatriptan Impurity 15 | Data not available | Data not available | Data not available |
| Rizatriptan Dimer Impurity | - | - | >95% (UPLC)[2] |
| Rizatriptan Degradation Product | 3.30[3] | - | - |
| Rizatriptan EP Impurity C | - | ~1.3 | >95% |
Note: Retention times are highly dependent on specific chromatographic conditions and are provided for reference where available.
Mass Spectrometry (MS) Data
| Analyte | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragmentation Pattern |
| Rizatriptan | ESI+ | - | - |
| Rizatriptan Impurity 15 | Data not available | Data not available | Data not available |
| Rizatriptan Dimer Impurity | ESI+ | 470.5 [M+H]⁺[4] | Data not available |
| Rizatriptan Degradation Product | ESI+ | 188 [M+H]⁺[3] | Fragments at m/z 117 and 73[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR of 4-Nitroaniline (a related structure):
-
δ 8.02 (d, 2H) : Protons ortho to the nitro group.
-
δ 6.76 (d, 2H) : Protons ortho to the amino group.
¹³C NMR of 4-Nitroaniline (a related structure):
-
δ 156.67, 136.63, 127.37, 113.35
Note: The chemical shifts for N-(4-nitrobenzyl)aniline will differ due to the presence of the benzyl group and the secondary amine linkage.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Specific FT-IR data for Rizatriptan Impurity 15 is not available. The following are characteristic absorption bands observed for related structures.
Characteristic IR Absorptions for N-(4-nitrobenzyl)aniline:
-
N-H stretching: Expected in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.
-
NO₂ stretching (asymmetric and symmetric): Expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-N stretching: Expected in the region of 1250-1350 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for the characterization of Rizatriptan and its impurities, based on methods described in the literature.
HPLC/UPLC Method for Impurity Profiling
-
Instrumentation: Agilent UPLC system with a photodiode array (PDA) detector or equivalent.[2]
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) or a similar reversed-phase column.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the impurities and the API.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 30 °C.
LC-MS/MS Method for Identification and Quantification
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[3][5]
-
Chromatographic Conditions: Similar to the HPLC/UPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Ramped for fragmentation studies.
-
-
Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are typically performed for complete structural assignment.
-
Reference: Tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy for Functional Group Analysis
-
Instrumentation: PerkinElmer FT-IR spectrometer or equivalent.
-
Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Visualizations
Experimental Workflow for Impurity Characterization
Caption: A typical workflow for the characterization of pharmaceutical impurities.
Rizatriptan Signaling Pathway
Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptors.
Concluding Remarks
The comprehensive characterization of impurities is paramount in ensuring the quality and safety of pharmaceutical products. While information on Rizatriptan impurity 15 (N-(4-nitrobenzyl)aniline) is limited in the public domain, this guide provides a framework for its analysis by drawing comparisons with other well-characterized impurities of Rizatriptan. The provided experimental protocols and workflows serve as a starting point for researchers to develop and validate their own analytical methods. Further investigation into the pharmacological and toxicological profiles of these impurities is warranted to fully assess their potential impact.
References
Safety Operating Guide
Safe Disposal of 4,4-Diethoxy-N-methylbutan-1-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,4-Diethoxy-N-methylbutan-1-amine, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A standard laboratory coat, buttoned, to protect from skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Prevent the release of vapors and mists into the workplace air.
Hazard Summary and Disposal Overview
The following table summarizes the key hazard information and outlines the primary disposal route for this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 114094-45-0 | [1] |
| GHS Hazard Classifications | - Acute Toxicity, Oral (Category 4) - Skin Corrosion/Irritation (Category 1B) - Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | [1] |
| Hazard Statements | - H302: Harmful if swallowed - H314: Causes severe skin burns and eye damage - H335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Contractor | [2] |
| Prohibited Disposal Methods | - Do not dispose of down the drain or into sewers. - Do not dispose of in the regular trash. - Do not allow to enter the environment. | [2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous waste stream. The following protocol provides a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify if the waste is pure this compound, a solution, or mixed with other chemical waste.
-
Segregate from Incompatibles: Amine waste should be kept separate from other chemical waste streams to prevent dangerous reactions.[2] Specifically, store it away from:
-
Acids
-
Oxidizing agents
-
Do not mix with other, non-compatible hazardous wastes.[3]
-
Step 2: Containerization and Labeling
-
Select a Suitable Container:
-
Use a container that is in good condition, free of leaks or cracks, and has a secure, tightly sealing lid.[4]
-
The container material must be compatible with amines. Polyethylene or polypropylene containers are generally suitable.[5]
-
Ensure the container is not completely full; leave at least a 10% headspace to allow for vapor expansion.
-
-
Label the Container Clearly:
-
Affix a "HAZARDOUS WASTE" label to the container.[4]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[3]
-
Safe Storage Conditions:
Step 4: Arranging for Disposal
-
Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) or equivalent department is the primary point of contact for chemical waste disposal. They will provide specific guidance based on institutional policies and local regulations.
-
Schedule a Pickup: Arrange for the collection of the hazardous waste through your EHS office or a licensed hazardous waste disposal contractor.[2] Do not attempt to transport the waste off-site yourself.
-
Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by regulations.[2]
Step 5: Spill and Emergency Procedures
-
In Case of a Spill:
-
Immediately alert personnel in the area and evacuate if necessary.
-
Control the spill by containing it with an inert absorbent material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[5]
-
Clean the spill area thoroughly.
-
-
Prevent Spills from Entering Waterways: Under no circumstances should a spill be allowed to enter drains, sewers, or any water courses.[5] If contamination of waterways occurs, notify emergency services and your EHS department immediately.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling, storage, and disposal of 4,4-Diethoxy-N-methylbutan-1-amine (CAS No: 114094-45-0). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Summary
This compound is a hazardous chemical with the following classifications[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Skin Corrosion/Irritation: Causes severe skin burns[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This selection is based on the chemical's hazard profile and is designed to provide a barrier against potential exposure[3].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., light weight rubber gloves)[2]. | To prevent skin contact, as the substance is harmful and causes severe skin burns[1][2]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard[2]. | To protect against serious eye damage from splashes or vapors[1][2]. |
| Skin and Body Protection | A lab coat or overalls must be worn. Ensure clothing is laundered separately[2]. | To protect against skin contact and contamination of personal clothing[2]. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) should be used. | To prevent inhalation, which can be harmful and cause respiratory irritation[1][2]. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
-
Dispensing: When transferring the chemical, avoid generating mists or vapors. Use only non-sparking tools[4].
-
General Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling. Avoid contact with incompatible materials[2].
-
Containers: Keep containers securely sealed when not in use and protect them from physical damage[2].
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area at 2-8°C[2].
-
Container: Keep in the original, tightly closed container made of polyethylene or polypropylene[2].
-
Atmosphere: The substance is moisture-sensitive; store under an inert atmosphere such as argon[2].
-
Incompatibilities: Avoid contamination with water, foodstuffs, feed, or seed[2].
Emergency Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel and move upwind.
-
Alert: Notify the appropriate emergency response team or fire brigade of the location and nature of the hazard[2].
-
Contain: Control personal contact by using the prescribed PPE. Prevent the spillage from entering drains, sewers, or water courses[2].
-
Absorb: Contain and absorb the spill with sand, earth, inert material, or vermiculite[2].
-
Collect: Place the absorbed material into a suitable, labeled container for waste disposal[2].
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be considered hazardous waste.
-
Collection: Place all waste in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
